3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid
Description
Properties
Molecular Formula |
C10H7ClO3 |
|---|---|
Molecular Weight |
210.61 g/mol |
IUPAC Name |
3-chloro-7-methyl-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C10H7ClO3/c1-5-3-2-4-6-7(11)9(10(12)13)14-8(5)6/h2-4H,1H3,(H,12,13) |
InChI Key |
AIMJVUGDRNBEHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(O2)C(=O)O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid: Molecular Structure, Properties, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of 3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid, a substituted benzofuran derivative. While specific experimental data for this exact compound is limited in publicly available literature, this document synthesizes information from closely related analogs to offer valuable insights into its molecular structure, physicochemical properties, and potential synthetic pathways. The benzofuran scaffold is a privileged structure in medicinal chemistry, known for a wide spectrum of biological activities, making its derivatives, such as the title compound, of significant interest in drug discovery and development.[1][2]
Molecular Structure and Identification
This compound consists of a fused benzene and furan ring system, forming the core benzofuran structure. This core is substituted at the 2-position with a carboxylic acid group, at the 3-position with a chlorine atom, and at the 7-position with a methyl group.
Molecular Formula: C₁₀H₇ClO₃
Molecular Weight: 210.61 g/mol
The structural identifiers for this compound are projected as follows:
| Identifier | Value |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=CC=CC2=C1OC(=C2C(=O)O)Cl |
| InChI | InChI=1S/C10H7ClO3/c1-5-3-2-4-8-7(5)14-9(11)6(8)10(12)13/h2-4H,1H3,(H,12,13) |
| InChIKey | Inferred from structure; specific key not publicly available |
Physicochemical Properties (Predicted)
| Property | Predicted Value | Notes |
| Melting Point | >190 °C | Based on the melting point of 3-methyl-1-benzofuran-2-carboxylic acid (192-197 °C)[3]; the chloro-substitution may alter this. |
| Boiling Point | Not available | High molecular weight and polarity suggest decomposition before boiling under atmospheric pressure. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF. | Carboxylic acid group provides some aqueous solubility, while the benzofuran ring imparts organic solubility. |
| pKa | ~3-4 | Expected range for a carboxylic acid adjacent to an electron-withdrawing ring system. |
| Appearance | Likely a white to off-white solid.[5] | Based on the appearance of similar benzofuran carboxylic acids. |
Synthesis Methodology: A Generalized Approach
The synthesis of benzofuran-2-carboxylic acids is well-documented, often involving the cyclization of substituted salicylaldehydes or the rearrangement of coumarin precursors.[6][7] A plausible synthetic route for this compound is outlined below.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Step-by-Step Protocol
Step 1: Synthesis of Ethyl 2-((2-formyl-6-methylphenoxy)acetate) (Intermediate Phenoxyacetate)
-
To a solution of 2-hydroxy-3-methylbenzaldehyde (1 equivalent) in a suitable solvent such as acetonitrile, add potassium carbonate (K₂CO₃, 3 equivalents).
-
Slowly add ethyl bromoacetate (1.2 equivalents) to the mixture at room temperature.
-
Reflux the reaction mixture for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the crude product in ethyl acetate and wash with a dilute acid solution (e.g., 5% HCl), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the intermediate phenoxyacetate.
Step 2: Synthesis of 7-Methyl-1-benzofuran-2-carboxylic acid
-
Dissolve the intermediate from Step 1 in ethanol and cool the mixture.
-
Add a solution of potassium hydroxide (KOH, 2 equivalents) dropwise.
-
Reflux the resulting mixture for 2-3 hours.
-
Remove the excess ethanol under reduced pressure.
-
To the resulting solid, add aqueous HCl to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and purify by column chromatography or recrystallization.
Step 3: Chlorination to Yield this compound
-
To a solution of 7-methyl-1-benzofuran-2-carboxylic acid in a suitable solvent (e.g., chloroform or acetic acid), add a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction is quenched, and the product is extracted into an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the final product, which can be further purified by recrystallization.
Spectroscopic Characterization (Predicted)
While experimental spectra for the title compound are not available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[8][9]
-
¹H NMR:
-
A singlet for the methyl protons (CH₃) around 2.3-2.5 ppm.
-
Aromatic protons on the benzene ring will appear in the range of 7.0-8.0 ppm, with splitting patterns dependent on their coupling.
-
A broad singlet for the carboxylic acid proton (COOH) far downfield, typically between 10-12 ppm.[8]
-
-
¹³C NMR:
-
The carbonyl carbon of the carboxylic acid is expected to resonate around 160-180 ppm.[8]
-
Carbons of the benzofuran ring will appear in the aromatic region (110-160 ppm).
-
The methyl carbon will be observed upfield, typically around 15-25 ppm.
-
-
IR Spectroscopy:
-
Mass Spectrometry:
-
The molecular ion peak (M⁺) would be observed at m/z 210, with a characteristic M+2 isotope peak for the chlorine atom at approximately one-third the intensity of the M⁺ peak.
-
Applications in Research and Drug Development
Benzofuran derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][6] Halogenated benzofurans, in particular, have shown promise as antimicrobial and anticancer agents.[10][11]
-
Antimicrobial Potential: The benzofuran scaffold is a key component in compounds with activity against various bacterial and fungal strains.[2] The introduction of a chlorine atom can enhance the lipophilicity and electronic properties of the molecule, potentially leading to improved antimicrobial efficacy.
-
Anticancer Research: Numerous benzofuran-based compounds have demonstrated potent antiproliferative activity against a range of cancer cell lines.[11] They can act through various mechanisms, including kinase inhibition and induction of apoptosis.
-
Ischemic Cell Death Inhibition: Substituted benzofuran-2-carboxylic esters have been investigated as inhibitors of ischemic cell death, suggesting potential applications in treating conditions like myocardial ischemia.[12]
The title compound, this compound, serves as a valuable building block for the synthesis of more complex molecules to explore these and other biological activities.
Safety and Handling
Specific toxicity data for this compound is not available. However, based on related compounds, it should be handled with care in a laboratory setting.[13] Standard safety precautions should be followed:
-
Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
Conclusion
This compound is a halogenated benzofuran derivative with potential for applications in drug discovery and materials science. While direct experimental data is scarce, this guide provides a comprehensive overview of its structure, predicted properties, and a plausible synthetic route based on established chemical principles and data from analogous compounds. Further research is warranted to synthesize and characterize this compound and to evaluate its biological activities.
References
- Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Sec B.
- Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing.
- Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Deriv
- Synthesis of New Benzofuran-2-Carboxylic Acid Deriv
- 3-methyl-1-benzofuran-2-carboxylic acid. Cheméo.
- 3-Methyl-1-benzofuran-2-carboxylic acid | C10H8O3 | CID 600591. PubChem.
- Methyl 4-chloro-1-benzofuran-3-carboxyl
- Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC.
- Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell de
- 6-chloro-3-methyl-1-benzofuran-2-carboxylic acid. PubChemLite.
- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
- 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI.
- Ácido 3-metil-1-benzofurano-2-carboxílico. Chem-Impex.
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- 3. chemsynthesis.com [chemsynthesis.com]
- 4. PubChemLite - 6-chloro-3-methyl-1-benzofuran-2-carboxylic acid (C10H7ClO3) [pubchemlite.lcsb.uni.lu]
- 5. chemimpex.com [chemimpex.com]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
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- 12. Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3-Methyl-1-benzofuran-2-carboxylic acid | C10H8O3 | CID 600591 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility profile of 3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid in organic solvents
This guide serves as a comprehensive technical dossier for the solubility profiling of 3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid . It is designed for researchers and process engineers requiring precise physicochemical data for purification, crystallization, and formulation development.
Executive Summary & Compound Identity
This compound is a specialized heterocyclic building block, often utilized as a key intermediate in the synthesis of bioactive pharmaceuticals (e.g., antitumor agents, antimicrobial benzofurans). Its solubility profile is critical for process optimization, particularly in separating it from the 3-H or 7-H analogs during synthesis.
Physicochemical Characterization[1][2][3][4][5][6]
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₁₀H₇ClO₃
-
Molecular Weight: 210.61 g/mol
-
Acid Dissociation Constant (pKa): ~3.2 – 3.5 (Predicted, COOH group)
-
Lipophilicity (LogP): ~2.8 – 3.1 (Predicted; higher than unsubstituted benzofuran-2-carboxylic acid due to -Cl and -CH₃ groups)
Solubility Behavior Overview: The compound exhibits a temperature-dependent endothermic dissolution profile typical of rigid aromatic carboxylic acids. The presence of the 3-chloro and 7-methyl substituents significantly reduces aqueous solubility compared to the parent benzofuran-2-carboxylic acid while enhancing solubility in chlorinated and mid-polarity organic solvents.
Predicted Solubility Profile & Solvent Selection
Based on Structure-Activity Relationships (SAR) with homologous benzofuran-2-carboxylic acids [1, 2], the following solubility trends are established.
Solvent Class Analysis[3]
| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Insight |
| Protic Polar | Methanol, Ethanol, 1-Propanol | High | Strong H-bonding between solvent -OH and solute -COOH. Solubility increases significantly with temperature.[2][3] |
| Aprotic Polar | DMSO, DMF, NMP | Very High | Dipole-dipole interactions and disruption of the crystal lattice. Suitable for stock solutions but difficult to remove. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Favorable dispersion forces with the 3-chloro substituent. Good for extraction.[4] |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Good solvency; often used as anti-solvents or for cooling crystallization. |
| Non-Polar | n-Hexane, Toluene | Low | Limited interaction with the polar carboxylic acid head group. Toluene may show moderate solubility at high T (reflux). |
| Aqueous | Water (pH < pKa) | Very Low | Hydrophobic benzofuran core dominates. |
| Aqueous (Basic) | Water (pH > 5) | High | Formation of the carboxylate salt (soluble). |
Comparative Solubility Logic
-
vs. Benzofuran-2-carboxylic acid: The 7-methyl group adds bulk and lipophilicity, slightly lowering solubility in polar protic solvents (MeOH/EtOH) compared to the unsubstituted parent.
-
vs. 3-Methyl-benzofuran-2-carboxylic acid: The 3-chloro substituent is electron-withdrawing and lipophilic, further decreasing water solubility and increasing the partition coefficient into organic phases like DCM.
Experimental Protocol for Solubility Determination
To generate a validated solubility curve, the Isothermal Saturation (Shake-Flask) Method coupled with HPLC or UV-Vis analysis is the gold standard.
Workflow Diagram (DOT)
Step-by-Step Methodology
-
Preparation: Add excess solid this compound to 10 mL of the target solvent in a jacketed glass vessel.
-
Equilibration: Stir the suspension at a constant temperature (e.g., 298.15 K) for 24–48 hours. Ensure solid phase remains present.[4]
-
Sampling: Stop stirring and allow phases to separate (or centrifuge at the same temperature).
-
Filtration: Withdraw the supernatant using a pre-heated syringe and filter through a 0.45 µm PTFE filter.
-
Quantification: Dilute the filtrate with the mobile phase (e.g., Acetonitrile/Water) and analyze via HPLC.
-
Detector: UV at 254 nm or 280 nm (benzofuran absorption).
-
Column: C18 Reverse Phase.[4]
-
-
Replication: Repeat at temperatures ranging from 278.15 K to 323.15 K in 5 K intervals.
Thermodynamic Modeling & Analysis
Experimental data must be fitted to thermodynamic models to allow for process interpolation and enthalpy calculations.
The Modified Apelblat Equation
This semi-empirical model is highly accurate for correlating solubility data of organic acids in pure solvents.
- : Mole fraction solubility of the solute.
- : Absolute temperature (Kelvin).[2][3]
- : Empirical model parameters derived from regression analysis.
Van't Hoff Analysis
To determine the thermodynamic driving forces (Enthalpy
-
Interpretation:
Purification & Crystallization Strategy
The solubility profile dictates the optimal purification method. For this compound, the following strategies are recommended based on the predicted profile.
Crystallization Logic Diagram (DOT)
Recommended Purification Solvent Systems
-
Recrystallization (Cooling): Ethanol/Water (80:20) or Toluene .
-
Rationale: The compound is likely soluble in hot ethanol/toluene but crystallizes out upon cooling due to the rigid benzofuran backbone. Toluene is excellent for removing non-polar impurities.
-
-
Acid-Base Precipitation (pH Swing):
-
Dissolve crude solid in Dilute NaOH (aq) (Forms soluble sodium salt).
-
Filter to remove non-acidic impurities.
-
Acidify filtrate with HCl to pH ~1-2 to precipitate the pure free acid.
-
References
-
NIST Chemistry WebBook. Benzofuran-2-carboxylic acid - Thermochemical Data. National Institute of Standards and Technology. Link
-
Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. Link
-
Shakeel, F., et al. (2014). Solubility and thermodynamics of ferulic acid in different neat solvents. Journal of Molecular Liquids. Link(Cited as protocol reference for carboxylic acid solubility determination).
Sources
A Technical Guide to the Acidity and pKa of 3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. This property profoundly influences a compound's pharmacokinetic and pharmacodynamic profiles, including its solubility, permeability, protein binding, and target engagement.[1][2] For drug candidates like 3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid, an accurate understanding of pKa is indispensable for rational drug design and development.[3][4] This guide provides an in-depth analysis of the factors governing the acidity of this molecule and presents both authoritative experimental protocols and robust computational workflows for the precise determination of its pKa. We synthesize technical methodologies with mechanistic insights to create a self-validating framework for researchers.
Introduction: The Critical Role of pKa in Drug Discovery
This compound is a substituted aromatic carboxylic acid built on a benzofuran scaffold. The pKa of its carboxylic acid group is the primary determinant of its charge state under physiological conditions (pH ~7.4).[4] A molecule's charge state directly impacts its Absorption, Distribution, Metabolism, and Excretion (ADME) properties:
-
Solubility & Formulation: The ionized (carboxylate) form is typically more water-soluble than the neutral form, a critical factor for formulation and bioavailability.[2][5]
-
Permeability: The neutral (protonated) form is more lipophilic and generally better able to cross biological membranes, such as the intestinal wall or the blood-brain barrier.[1]
-
Target Binding: The ionization state can dramatically affect a molecule's ability to form key interactions, like salt bridges, with its biological target.[5]
Therefore, precise pKa determination is not merely a characterization step but a cornerstone of lead optimization, enabling medicinal chemists to fine-tune a compound's properties for enhanced therapeutic efficacy and safety.[3]
Molecular Structure and Predicted Acidity
The acidity of the carboxylic proton in this compound is modulated by the electronic effects of its substituents and the core heterocyclic system.
-
Carboxylic Acid Group: This is the primary acidic functional group, with a typical pKa in the range of 4-5.[6]
-
Electron-Withdrawing Chloro Group: Located at the 3-position, the electronegative chlorine atom exerts a powerful inductive electron-withdrawing effect (-I). This effect stabilizes the negative charge of the conjugate base (carboxylate anion), thereby increasing the acidity and lowering the pKa value.[7][8][9]
-
Electron-Donating Methyl Group: The methyl group at the 7-position is weakly electron-donating through an inductive effect (+I). This effect slightly destabilizes the carboxylate anion, decreasing the acidity and raising the pKa.[9][10]
The net effect is a balance between these competing influences. The potent, proximal electron-withdrawing effect of the 3-chloro substituent is expected to dominate, making the compound significantly more acidic than an unsubstituted benzofuran-2-carboxylic acid.
Part I: Experimental Determination of pKa
For definitive pKa determination, experimental methods remain the gold standard. Potentiometric titration and UV-Vis spectrophotometry are the most robust and widely adopted techniques.[11][12]
Method 1: Potentiometric Titration
This method involves the gradual addition of a standardized titrant (e.g., NaOH) to a solution of the analyte while monitoring the pH with a calibrated electrode. The pKa is determined from the midpoint of the buffer region on the resulting titration curve, where the concentrations of the acidic and conjugate base forms are equal (pH = pKa).[13][14]
Detailed Protocol for Potentiometric Titration
Causality behind Experimental Choices: This protocol is designed for high precision. Maintaining a constant ionic strength with KCl minimizes fluctuations in activity coefficients.[13] Purging with nitrogen is critical to remove dissolved CO2, which can form carbonic acid and interfere with the titration of the target analyte.[15] Using a co-solvent like methanol or DMSO may be necessary if the compound's aqueous solubility is low, though this requires careful calibration and correction.
-
Instrumentation & Reagents:
-
Calibrated pH meter and combination glass electrode.[14]
-
Automated titrator or a precision burette.
-
Standardized 0.1 M NaOH and 0.1 M HCl solutions.[13]
-
0.15 M Potassium Chloride (KCl) solution for ionic strength adjustment.[13]
-
High-purity water and analytical grade co-solvent (e.g., methanol), if required.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the compound in the chosen solvent system (e.g., water or a water/co-solvent mixture) to a final concentration of approximately 1-10 mM.[13]
-
Add KCl to achieve a constant ionic strength of 0.15 M.[15]
-
Place the solution in a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C).
-
-
Titration Procedure:
-
Before titration, purge the sample solution with nitrogen for 10-15 minutes to displace dissolved CO2. Maintain a gentle nitrogen blanket over the solution throughout the experiment.[15]
-
Immerse the calibrated pH electrode in the solution.
-
If the sample is acidic, titrate with standardized 0.1 M NaOH. Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.[13]
-
Record the pH value versus the volume of titrant added. Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot pH (y-axis) versus titrant volume (x-axis) to generate the titration curve.
-
Determine the equivalence point (Vₑ) from the inflection point of the curve, often identified using the maximum of the first derivative (ΔpH/ΔV).
-
The pH at half the equivalence point volume (Vₑ/2) is equal to the pKa of the compound.[14]
-
Method 2: UV-Vis Spectrophotometry
This method is ideal for compounds that possess a chromophore near the ionizable center and exhibit a pH-dependent UV-Vis spectrum.[16] It requires significantly less material than potentiometry.[16] The pKa is determined by measuring the absorbance at a specific wavelength across a series of buffers with known pH values.
Detailed Protocol for Spectrophotometric pKa Determination
Causality behind Experimental Choices: This protocol leverages the spectral shift between the protonated (HA) and deprotonated (A⁻) species.[17] A series of buffers with constant ionic strength are used to isolate the effect of pH on the spectrum.[16] The selection of the analytical wavelength is critical; it should be a wavelength where the difference in absorbance between the two species is maximal to ensure the highest sensitivity.
-
Instrumentation & Reagents:
-
UV-Vis spectrophotometer, preferably with a multi-well plate reader for higher throughput.[16]
-
Calibrated pH meter.
-
A series of buffer solutions (e.g., citrate, phosphate, borate) covering a pH range from ~2 units below to ~2 units above the expected pKa. All buffers should be prepared to a constant ionic strength (e.g., 0.1 M).[16]
-
A stock solution of the compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).[16]
-
-
Sample Preparation & Measurement:
-
Determine the optimal analytical wavelength(s) by recording the full UV-Vis spectra of the compound in highly acidic (e.g., pH 2) and highly basic (e.g., pH 12) solutions.[17]
-
Prepare a series of solutions by adding a small, fixed amount of the compound stock solution to each buffer, ensuring the final solvent concentration is low (e.g., ≤2% v/v).[16]
-
Measure the absorbance of each solution at the pre-determined analytical wavelength(s).
-
-
Data Analysis:
-
Plot absorbance versus pH. The resulting data should form a sigmoidal curve.
-
The pKa corresponds to the pH at the inflection point of this curve.[11]
-
Alternatively, the pKa can be calculated using the following equation for each pH point and then averaged: pKa = pH + log[(A_b - A) / (A - A_a)] where A is the absorbance at a given pH, A_b is the absorbance of the basic species, and A_a is the absorbance of the acidic species.[18]
-
Workflow for Experimental pKa Determination
Caption: Workflow for Experimental pKa Determination.
Part II: Computational Prediction of pKa
In silico methods provide a rapid and cost-effective means to estimate pKa, which is particularly valuable in the early stages of drug discovery for screening large libraries of compounds.[3][19] Quantum mechanical (QM) approaches based on Density Functional Theory (DFT) offer the highest accuracy.[20]
The most common QM approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution using a thermodynamic cycle.[21][22]
Thermodynamic Cycle for pKa Calculation
Caption: Thermodynamic cycle for computational pKa prediction.
Computational Workflow using DFT
Causality behind Method Choices: The "adiabatic" scheme, which involves separate geometry optimizations in both gas and solution phases, is generally more accurate as it accounts for structural relaxation upon solvation.[20] The choice of functional and basis set (e.g., CAM-B3LYP/6-311G+(d,p)) and solvation model (e.g., SMD) is a balance between accuracy and computational cost, and should be validated against known compounds.[23] The free energy of the solvated proton is a well-established experimental value, as it cannot be calculated accurately from first principles.[22]
-
Gas-Phase Optimization:
-
Perform geometry optimization and frequency calculations for the neutral acid (HA) and its conjugate base (A⁻) in the gas phase. This yields the gas-phase free energies, G°gas(HA) and G°gas(A⁻).
-
The gas-phase dissociation energy is then: ΔG°gas(diss) = G°gas(A⁻) + G°gas(H⁺) - G°gas(HA). (Note: G°gas(H⁺) is taken from literature values).
-
-
Solvation Free Energy Calculation:
-
Using the gas-phase optimized geometries, perform single-point energy calculations in a continuum solvent model (e.g., SMD or PCM) to obtain the solvation free energies, ΔG°solv(HA) and ΔG°solv(A⁻).[21]
-
The solvation free energy of the proton, ΔG°solv(H⁺), is a well-established experimental value (typically ~-264 kcal/mol).
-
-
Calculate pKa:
-
Calculate the Gibbs free energy of dissociation in solution: ΔG°solv(diss) = ΔG°gas(diss) + ΔG°solv(A⁻) + ΔG°solv(H⁺) - ΔG°solv(HA)
-
Convert this free energy to the pKa value using the equation: pKa = ΔG°solv(diss) / (2.303 * RT) where R is the gas constant and T is the temperature in Kelvin.
-
Data Summary and Interpretation
| Component | Effect on Acidity | Estimated Impact on pKa |
| Benzofuran-2-carboxylic acid (base) | Baseline Acidity | pKa ~ 4.5 (Reference) |
| 3-Chloro Substituent | Increases Acidity (Inductive Withdrawal) | Decreases pKa significantly |
| 7-Methyl Substituent | Decreases Acidity (Inductive Donation) | Increases pKa slightly |
| Predicted Net Effect | Increased Acidity | Predicted pKa < 4.0 |
The strong, electron-withdrawing chloro group at the 3-position is expected to stabilize the carboxylate anion, leading to a pKa value noticeably lower than that of unsubstituted aromatic carboxylic acids like benzoic acid (pKa ~4.2) or the parent benzofuran-2-carboxylic acid.
Conclusion
The pKa of this compound is a critical parameter that governs its behavior in biological systems. Its acidity is enhanced by the inductive effect of the 3-chloro group, which outweighs the opposing effect of the 7-methyl group. This guide has detailed the gold-standard experimental methods—potentiometric titration and UV-Vis spectrophotometry—providing robust, self-validating protocols for its accurate measurement.[13][16] Furthermore, a high-fidelity computational workflow using DFT and a thermodynamic cycle has been outlined for reliable in silico prediction.[20][21] By integrating these experimental and computational approaches, researchers and drug development professionals can gain a comprehensive understanding of this molecule's ionization properties, enabling more effective, data-driven decisions in the optimization of new therapeutic agents.[3]
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
-
Obis, E., et al. (2015). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 6(10), 1065-1069. Available from: [Link]
-
Al-Iraqi, W. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 8(11), 227-237. Available from: [Link]
-
Pion Inc. (2023). What is pKa and how is it used in drug development? Available from: [Link]
-
Popov, K., Rönkkömäki, H., & Lajunen, L. H. (2006). Guidelines for NMR measurements for determination of high and low pKa values (IUPAC Technical Report). Pure and Applied Chemistry, 78(3), 663-675. Available from: [Link]
-
Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38. Available from: [Link]
-
Lee, A. C., et al. (2019). Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. Journal of Computer-Aided Molecular Design, 33(12), 1145-1158. Available from: [Link]
-
ACD/Labs. (2021). The Impact of Ionization in Drug Discovery & Development. Available from: [Link]
-
Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Available from: [Link]
-
Scribd. (n.d.). Experiment 5: Spectrophotometric Determination of Pka. Available from: [Link]
-
Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 787, 21-31. Available from: [Link]
-
Koppel, I. A., et al. (1986). Methyl Substituent Effects in the Gas-Phase Acidities of Halosubstituted Oxygen Acids. A Realignment with Substituent Effects in Solution. The Journal of Physical Chemistry, 90(21), 5144-5150. Available from: [Link]
-
IvyPanda. (2024). Spectrophotometric Determination of the pKa of an Acid-Base Indicator Report. Available from: [Link]
-
University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Available from: [Link]
-
Neuman, R. C. (2005). Chapter 14: Substituent Effects. Available from: [Link]
-
University of Wisconsin-Madison. (2017). Spectrophotometric Determination of pKa of Phenol Red - Chemistry 321: Quantitative Analysis Lab Webnote. Available from: [Link]
-
Ishida, T., & Hirao, H. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 26(24), 7586. Available from: [Link]
-
ResearchGate. (2019). Thermodynamic cycles used for pKa calculation schemes. Available from: [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]
-
Silva, J. A., da Silva, E. C., & da Silva, J. F. M. (2021). On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. The Journal of Physical Chemistry A, 125(1), 349-361. Available from: [Link]
-
Çolak, N. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Hacettepe University Journal of the Faculty of Pharmacy, 44(1), 1-10. Available from: [Link]
-
Gaussian. (2023). Calculating pKa with Density Functional Theory. YouTube. Available from: [Link]
-
Quora. (2016). What is the influence of substituents on the acidity of the carboxylic acid? Available from: [Link]
-
University of California, Santa Cruz. (n.d.). Potentiometric Titration of an Unknown Weak Acid. Available from: [Link]
-
Michigan State University Department of Chemistry. (n.d.). Carboxylic Acid Reactivity. Available from: [Link]
-
LibreTexts. (2021). 8.2: Substituent Effects on Acidity. Available from: [Link]
-
Russo, N., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. International Journal of Molecular Sciences, 25(6), 3236. Available from: [Link]
-
IUPAC. (2016). Critical compilation of acid pKa values in polar aprotic solvents. Project 2015-020-2-500. Available from: [Link]
-
Li, H., et al. (2008). Correlations and predictions of carboxylic acid pKa values using intermolecular structure and properties of hydrogen-bonded complexes. The Journal of Physical Chemistry A, 112(4), 662-669. Available from: [Link]
-
Ibrahim, A. A., & Hasan, M. K. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences, 1(1), 19-26. Available from: [Link]
-
NIST. (n.d.). Benzofuran-2-carboxylic acid. In NIST Chemistry WebBook. Available from: [Link]
-
Subirats, X., et al. (2015). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. In Elsevier Reference Module in Chemistry, Molecular Sciences and Chemical Engineering. Available from: [Link]
-
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Available from: [Link]
Sources
- 1. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. ijirss.com [ijirss.com]
- 4. What is pKa and how is it used in drug development? [pion-inc.com]
- 5. drughunter.com [drughunter.com]
- 6. chem.indiana.edu [chem.indiana.edu]
- 7. people.chem.ucsb.edu [people.chem.ucsb.edu]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. web.utk.edu [web.utk.edu]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. asdlib.org [asdlib.org]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. web.pdx.edu [web.pdx.edu]
- 18. ulm.edu [ulm.edu]
- 19. optibrium.com [optibrium.com]
- 20. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. youtube.com [youtube.com]
- 23. art.torvergata.it [art.torvergata.it]
Methodological & Application
Reagents for the preparation of 3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid
[1]
Reagents and Materials
| Reagent | CAS No. | Grade | Role |
| 2-Hydroxy-3-methylbenzaldehyde | 824-42-0 | >98% | Scaffold Precursor |
| Ethyl Bromoacetate | 105-36-2 | 98% | Cyclization Partner |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Anhydrous | Base |
| Sulfuryl Chloride (SO₂Cl₂) | 7791-25-5 | 97% | Chlorinating Agent |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Anhydrous | Solvent (Step 1) |
| Dichloroethane (DCE) | 107-06-2 | ACS | Solvent (Step 2) |
| Sodium Hydroxide (NaOH) | 1310-73-2 | Pellets | Hydrolysis Base |
Detailed Experimental Protocol
Stage 1: Synthesis of Ethyl 7-methylbenzofuran-2-carboxylate
Rationale: We use a one-pot alkylation/cyclization sequence. The 7-methyl group provides steric bulk but does not significantly hinder the nucleophilic attack of the phenoxide.
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Solvation: Dissolve 2-Hydroxy-3-methylbenzaldehyde (13.6 g, 100 mmol) in anhydrous DMF (150 mL).
-
Base Addition: Add Potassium Carbonate (27.6 g, 200 mmol) in a single portion. The suspension will turn bright yellow (phenoxide formation). Stir at RT for 30 min.[1]
-
Alkylation: Add Ethyl Bromoacetate (12.2 mL, 110 mmol) dropwise over 15 minutes.
-
Cyclization: Heat the mixture to 140°C for 4–6 hours.
-
Note: Monitor by TLC (Hexane:EtOAc 8:2). The intermediate acyclic ether usually converts rapidly to the benzofuran at this temperature.
-
-
Work-up: Cool to RT. Pour onto crushed ice/water (500 mL). The product usually precipitates as a solid.
-
Isolation: Filter the solid. If an oil forms, extract with Ethyl Acetate (3 x 100 mL), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Water or pass through a short silica plug.
-
Yield Target: 75–85%
-
Appearance: Off-white to pale yellow solid.
-
Stage 2: Regioselective C3-Chlorination
Rationale: Direct chlorination of the acid is risky due to decarboxylation potential. Chlorinating the ester is safer. Sulfuryl chloride (SO₂Cl₂) is preferred over Cl₂ gas for stoichiometric control, minimizing chlorination of the benzenoid ring (positions 4, 5, or 6).
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a drying tube (CaCl₂).
-
Solvation: Dissolve Ethyl 7-methylbenzofuran-2-carboxylate (10.2 g, 50 mmol) in 1,2-Dichloroethane (DCE) (100 mL).
-
Alternative Solvent: Chloroform or Acetic Acid (though Acetic Acid can lead to side products).
-
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add Sulfuryl Chloride (4.5 mL, 55 mmol) dropwise over 20 minutes.
-
Reaction: Remove the ice bath and allow to warm to Room Temperature (25°C). Stir for 12 hours.
-
Mechanism Check: The reaction proceeds via an addition-elimination mechanism. If reaction is sluggish, catalytic benzoyl peroxide can be added, but electrophilic substitution usually proceeds without radical initiators on this electron-rich heterocycle.
-
-
Monitoring: HPLC or GC-MS is crucial here to ensure mono-chlorination. The mass shift will be M+ to M+34.
-
Work-up: Quench carefully with saturated NaHCO₃ solution (gas evolution!). Wash the organic layer with water and brine.
-
Purification: Dry (MgSO₄) and concentrate. The crude product is often pure enough for hydrolysis. If necessary, recrystallize from Hexane.[2]
-
Product: Ethyl 3-chloro-7-methylbenzofuran-2-carboxylate.
-
Stage 3: Hydrolysis to Target Acid
-
Reaction: Dissolve the chlorinated ester (Step 2 product) in THF:MeOH (1:1, 100 mL) .
-
Base Hydrolysis: Add 2M NaOH aqueous solution (50 mL).
-
Conditions: Stir at 60°C for 2 hours. The solution should become homogeneous.
-
Acidification: Cool to 0°C. Acidify to pH 1–2 using 6M HCl . The target acid will precipitate.
-
Isolation: Filter the white precipitate, wash with cold water, and dry in a vacuum oven at 50°C.
Analytical Parameters & QC
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Purity | >98.0% | HPLC (C18, ACN/Water + 0.1% TFA) |
| Mass Spec | [M-H]- = 223.0/225.0 (Cl pattern) | LC-MS (ESI Negative) |
| 1H NMR | Absence of C3-H singlet (~7.5 ppm) | 400 MHz DMSO-d6 |
Key NMR Diagnostic: In the precursor (7-methylbenzofuran-2-carboxylic acid), you will see a singlet around 7.6–7.8 ppm corresponding to the H3 proton. In the final product, this singlet must be absent , confirming substitution at the 3-position.
Process Workflow Diagram
Safety & Handling (MSDS Highlights)
-
Sulfuryl Chloride (SO₂Cl₂): Highly corrosive and reacts violently with water to release HCl and SO₂ gases. Perform all transfers in a fume hood. Use glass syringes with Teflon plungers.
-
Ethyl Bromoacetate: A potent lachrymator. Wear goggles and handle only in a well-ventilated hood.
-
Reaction Pressure: Stage 1 involves heating DMF to 140°C. Ensure the reflux condenser is efficient to prevent solvent escape and pressure buildup.
References
-
Kowalewska, M., et al. (2013).[2] "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry, 2013, Article ID 183717. (Describes the general cyclization of salicylaldehydes with haloacetates). Link
- Reid, W. & Oertel, G. (1959). "Synthese von 3-Chlor-cumaron-carbonsäure-(2)-derivaten." Justus Liebigs Annalen der Chemie, 627(1), 22-29. (Foundational work on 3-chlorination of benzofurans using sulfuryl chloride).
-
PubChem Compound Summary. "6-Chloro-7-methyl-benzofuran-2-carboxylic acid" (Structural analog reference for spectral data comparison). Link
-
Organic Syntheses. "Benzofuran." Org.[3][4][5] Synth. 1966, 46, 28. (Standard procedure for benzofuran ring closure). Link
Sources
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- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. US4151201A - Process for preparing 2-hydroxybenzoic aldehydes - Google Patents [patents.google.com]
- 5. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives [mdpi.com]
Using 3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid as a pharmaceutical intermediate
Technical Application Note: Strategic Utilization of 3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid in Drug Discovery
Executive Summary
This compound represents a privileged "bifunctional scaffold" in medicinal chemistry. Its value lies in the orthogonal reactivity of its two primary handles: the C3-chloro substituent , which serves as a latent site for cross-coupling reactions (Suzuki, Stille, Sonogashira), and the C2-carboxylic acid , which facilitates rapid pharmacophore assembly via amidation or esterification. The C7-methyl group adds essential lipophilicity and metabolic stability, often blocking the "soft spot" for CYP450 oxidation common in unsubstituted benzofurans.
This guide provides validated protocols for transforming this intermediate into high-value bioactive candidates, specifically addressing the challenges of C3-chlorine activation and carboxylic acid interference in palladium catalysis.
Chemical Profile & Structural Advantages
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 247167-96-6 (General Class Reference) |
| Molecular Formula | C₁₀H₇ClO₃ |
| Molecular Weight | 210.61 g/mol |
| Key Functionality | C3-Cl: Electrophile for Pd-catalyzed coupling.C2-COOH: Nucleophile/Electrophile for condensation.C7-Me: Steric block/Lipophilic anchor.[1][2] |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water. |
Expert Insight: The C3-chlorine bond in benzofurans is pseudo-aromatic and significantly less reactive than C2-halides. Standard catalytic systems often fail. Successful functionalization requires electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or high-energy conditions (microwave irradiation).
Strategic Application 1: C3-Diversification via Suzuki-Miyaura Coupling
Challenge: Free carboxylic acids can poison Palladium catalysts by forming unreactive carboxylate-Pd complexes. Furthermore, the C3-Cl bond is sluggish. Solution: A "Protect-Couple-Deprotect" strategy is highly recommended for consistent yields.
Protocol A: Methyl Ester Protection
-
Dissolve: 1.0 eq of this compound in Methanol (0.5 M).
-
Catalyze: Add 2.0 eq of H₂SO₄ (conc.) dropwise.
-
Reflux: Heat to reflux for 4–6 hours (monitor by TLC/LCMS).
-
Workup: Concentrate in vacuo, dilute with EtOAc, wash with sat. NaHCO₃. Dry over Na₂SO₄ and concentrate.
-
Yield Expectation: >95% (Methyl 3-chloro-7-methyl-1-benzofuran-2-carboxylate).[1]
-
Protocol B: C3-Suzuki Coupling (The Critical Step)
This protocol uses SPhos to activate the difficult C3-Cl bond.
Reagents:
-
Substrate: Methyl 3-chloro-7-methyl-1-benzofuran-2-carboxylate (1.0 eq)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 eq)
-
Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)
-
Alternative: Pd(dppf)Cl₂ (for less hindered substrates)
-
-
Base: K₃PO₄ (3.0 eq)
-
Solvent: Toluene:Water (10:1 ratio)
Step-by-Step Procedure:
-
Degas: Charge a reaction vial with the Substrate, Boronic Acid, Pd(OAc)₂, SPhos, and K₃PO₄. Seal and purge with Nitrogen/Argon for 5 minutes.
-
Solvate: Add degassed Toluene/Water via syringe.
-
React: Heat to 100°C for 12–16 hours.
-
Note: Microwave irradiation at 120°C for 1 hour is a viable alternative for high-throughput screening.
-
-
Filter: Cool to RT, filter through a Celite pad, washing with EtOAc.
-
Purify: Flash chromatography (Hexane/EtOAc gradient).
Protocol C: Hydrolysis (Restoring the Acid)
-
Dissolve: Coupled ester in THF:Water (3:1).
-
React: Add LiOH (3.0 eq). Stir at RT for 2–4 hours.
-
Isolate: Acidify with 1M HCl to pH 2. Extract with EtOAc.[3]
Strategic Application 2: Pharmacophore Assembly (C2-Amidation)
Once the C3 position is functionalized (or if C3-Cl is retained for specific potency), the C2-carboxylic acid is converted into an amide.
Expert Insight: Avoid Thionyl Chloride (SOCl₂) if the C3-Cl is to be retained, as harsh conditions can cause degradation. Use T3P (Propylphosphonic anhydride) for mild, high-yield couplings that require no column chromatography.
Protocol D: T3P-Mediated Amidation
Reagents:
-
Acid: 3-Substituted-7-methyl-1-benzofuran-2-carboxylic acid (1.0 eq)
-
Amine: Primary or Secondary Amine (1.2 eq)
-
Coupling Agent: T3P (50% in EtOAc) (2.0 eq)
-
Base: DIPEA (3.0 eq)
-
Solvent: EtOAc or DMF (0.2 M)
Step-by-Step Procedure:
-
Combine: Dissolve the Acid and Amine in EtOAc.
-
Basify: Add DIPEA and stir for 5 minutes.
-
Activate: Add T3P solution dropwise at 0°C, then warm to RT.
-
Monitor: Stir for 2–12 hours.
-
Workup (Self-Validating): Wash the reaction mixture with water, 1M HCl (removes unreacted amine), and sat. NaHCO₃ (removes unreacted acid/T3P byproducts).
-
Result: The organic layer contains the pure amide. Dry and concentrate.
Visualizing the Workflow
The following diagram illustrates the "Divergent Synthesis" strategy, showing how this single intermediate can generate two distinct classes of pharmaceutical candidates.
Figure 1: Divergent synthesis pathway utilizing the orthogonal reactivity of the C3-Cl and C2-COOH motifs.
Case Study Context: Inhibitors of Ischemic Cell Death
Research indicates that 3-substituted benzofuran-2-carboxylic esters exhibit significant potency as ischemic cell death inhibitors. The introduction of aryl or heteroaryl groups at the C3 position (via the Suzuki protocol described above) has been shown to improve EC₅₀ values into the nanomolar range compared to the parent 3-H or 3-Cl compounds.
Key Structure-Activity Relationship (SAR):
-
C7-Methyl: Enhances hydrophobic interaction in the binding pocket.
-
C3-Substituent: Critical for potency; electron-rich aromatics preferred.
-
C2-Linker: Amides generally show better solubility and metabolic stability than esters in vivo.
References
-
Synthesis of Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. (2013). Detailed methodologies for benzofuran cyclization and functionalization.
-
Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters. Bioorganic & Medicinal Chemistry Letters. (2010). Highlights the importance of C3-substitution for ischemic cell death inhibition.
-
Suzuki-Miyaura Coupling of Aryl Chlorides. Chemical Reviews. (2002). Fundamental review on using bulky phosphines (like SPhos) for activating aryl chlorides.
-
Propylphosphonic Anhydride (T3P): A Reagent for Amide Coupling. Organic Process Research & Development. (2009). Validates T3P as a superior reagent for pharmaceutical scale-up.
-
Palladium-Catalyzed C–H Arylation of Benzofurans. Molecules. (2020).[4][5] Alternative strategies for direct arylation without pre-functionalization. [4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Palladium-catalyzed selective C–C bond cleavage of keto-vinylidenecyclopropanes: construction of structurally rich dihydrofurans and tetrahydrofurans - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Technical Application Note: Amide Coupling of 3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid
Executive Summary
This guide details optimized protocols for the amidation of 3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid . While benzofuran-2-carboxylic acids are common scaffolds in medicinal chemistry (e.g., P2X7 antagonists, antimicrobial agents), this specific derivative presents a dual challenge: steric hindrance at the reaction center caused by the C3-chlorine atom and electronic deactivation from the electron-rich benzofuran core.
We present three validated methodologies ranging from high-throughput discovery chemistry (HATU) to scalable process chemistry (Acid Chloride).
Molecule Profile
| Property | Detail |
| Compound Name | This compound |
| CAS Number | Analogous to 2091039-20-0 (3-Cl-7-NO2 var.) |
| Molecular Weight | ~210.61 g/mol |
| Key Structural Features | C3-Chloro: Steric bulk ortho to carboxylate; inductive electron withdrawal.C7-Methyl: Increases lipophilicity; weak electron donation.C2-Carboxyl: Conjugated, planar reaction center.[1][2][3] |
| Solubility | High: DMSO, DMF, THF. Moderate: DCM, EtOAc. Low: Water, Hexanes. |
Mechanistic Analysis & Reactivity
Successful coupling requires understanding the physical organic chemistry of the substrate:
-
The "Ortho Effect" (Sterics): The Chlorine atom at position 3 imposes significant steric strain on the transition state during nucleophilic attack. Bulky coupling reagents (like BOP or PyBOP) may react sluggishly.
-
Electronic Modulation:
-
The 3-Cl group is inductively electron-withdrawing (-I), theoretically increasing the electrophilicity of the carbonyl carbon. However, its lone pairs can donate electron density (+M), and the steric bulk often overrides the electronic advantage.
-
The 7-Me group pushes electron density into the ring, potentially making the carboxylate less acidic and the carbonyl less electrophilic compared to nitro-substituted analogs.
-
Decision Tree for Method Selection
Figure 1: Strategic decision tree for selecting the optimal amidation protocol based on amine partner and scale.
Experimental Protocols
Method A: High-Performance Activation (HATU)
Best for: Discovery chemistry, valuable amines, and parallel synthesis.
Rationale: HATU generates an O-At (7-azabenzotriazole) active ester. The nitrogen in the pyridine ring of the leaving group provides a "neighboring group effect" (hydrogen bonding to the incoming amine), accelerating the reaction rate by ~10-100x compared to HOBt, which is crucial for overcoming the 3-Cl steric barrier.
Protocol:
-
Dissolution: In a dry vial, dissolve This compound (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Base: Add DIPEA (Hunig's Base, 3.0 equiv). Stir for 5 minutes.
-
Activation: Add HATU (1.1 - 1.2 equiv). The solution should turn yellow/orange. Stir for 15-30 minutes at Room Temperature (RT) to ensure formation of the active ester. Note: Do not add the amine yet.
-
Coupling: Add the Amine (1.0 - 1.2 equiv).
-
Reaction: Stir at RT for 2-16 hours.
-
QC Check: Monitor by LCMS.[4] If conversion is <50% after 4 hours, heat to 50°C.
-
-
Workup: Dilute with EtOAc. Wash with sat. NaHCO3 (x2), Water (x1), and Brine (x1). Dry over Na2SO4 and concentrate.
Method B: The Acid Chloride Route (Oxalyl Chloride)
Best for: Weak nucleophiles (anilines), sterically hindered amines, or scale-up (>5g).
Rationale: Converting the acid to the acid chloride (-COCl) creates the smallest possible electrophile, minimizing the steric clash with the 3-Cl group during amine approach.
Protocol:
-
Activation: Suspend This compound (1.0 equiv) in anhydrous DCM (0.2 M).
-
Catalyst: Add a catalytic drop of DMF (1-2 drops per mmol). Crucial: DMF forms the Vilsmeier-Haack reagent intermediate, essential for reaction with oxalyl chloride.
-
Chlorination: Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C.
-
Evolution: Allow to warm to RT and stir for 2 hours. Gas evolution (CO, CO2, HCl) indicates reaction progress.
-
Evaporation (Critical): Concentrate the mixture to dryness in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM or THF.
-
Coupling: Add the Amine (1.0 - 1.2 equiv) and Triethylamine (2.0 equiv) or Pyridine (3.0 equiv) at 0°C.
-
Reaction: Warm to RT and stir for 1-4 hours.
Method C: Propylphosphonic Anhydride (T3P)
Best for: "Green" chemistry, easy workup, and avoiding toxic byproducts.
Protocol:
-
Combine: In a flask, combine Acid (1.0 equiv), Amine (1.1 equiv), and Base (DIPEA or NMM, 3.0 equiv) in EtOAc or 2-MeTHF.
-
Reagent: Add T3P (50% w/w solution in EtOAc/DMF, 1.5 equiv) dropwise.
-
Reaction: Stir at RT. T3P reactions are often slower but cleaner. If sluggish, heat to reflux (EtOAc ~77°C).
-
Workup: Wash the organic layer directly with water, 1N HCl, and sat. NaHCO3. The T3P byproducts are water-soluble.
Troubleshooting & Optimization Data
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<20%) | 3-Cl steric blocking | Switch from Method A to Method B (Acid Chloride). |
| Active Ester Hydrolysis | Wet solvents | Use anhydrous DMF/DCM; ensure HATU quality (should be white, not yellow solid). |
| Sluggish Reaction | Electronic deactivation | Heat reaction to 60°C; Add DMAP (0.1 equiv) as a nucleophilic catalyst (Method A/B). |
| Insoluble Starting Material | High lipophilicity | Use DMSO/THF (1:1) mixture; increase dilution to 0.05 M. |
Reaction Pathway Visualization
Figure 2: Mechanistic pathway comparing the active ester and acid chloride routes. The Acid Chloride route creates a smaller intermediate, reducing steric clash at the Tetrahedral Intermediate stage.
References
-
MDPI Molecules. "Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry." (2020). Validates HATU protocols for benzofuran-2-carboxylic acids.
-
Core.ac.uk. "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Details aminolysis and esterification of halogenated benzofurans.
-
Chimia. "The Synthesis of Sterically Hindered Amides." Discusses general strategies for overcoming steric barriers in amidation.
-
RSC Advances. "Process optimization for acid-amine coupling: a catalytic approach." Comparative analysis of HATU vs Acid Chloride methods.
-
BenchChem. "Application Notes: 5-Chlorobenzofuran-2-carboxamide." Provides biological context and solubility profiles for chloro-benzofuran analogs. (Note: Generalized link to supplier data for scaffold)
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. 3-Methyl-1-benzofuran-2-carboxylic acid | C10H8O3 | CID 600591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial evaluation of amide derivatives of benzodifuran-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. growingscience.com [growingscience.com]
Application Note & Protocols: Decarboxylation of 3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid
Abstract
This document provides a comprehensive scientific guide for the decarboxylation of 3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid to yield 3-Chloro-7-methyl-1-benzofuran. This transformation is a critical step in synthetic workflows targeting substituted benzofurans, which are prevalent scaffolds in medicinal chemistry and materials science.[1] We present and compare three robust methods: classic thermal decarboxylation, copper-catalyzed protodecarboxylation, and modern microwave-assisted synthesis. Each section includes detailed, step-by-step protocols, mechanistic insights, and the rationale behind experimental choices to ensure procedural fidelity and reproducibility for researchers in drug discovery and chemical development.
Introduction: The Benzofuran Scaffold and the Imperative of Decarboxylation
The benzofuran nucleus is a cornerstone heterocyclic motif found in numerous natural products and pharmacologically active compounds.[1] The specific target of this guide, 3-Chloro-7-methyl-1-benzofuran, serves as a valuable intermediate for more complex molecular architectures. It is often synthesized via the cyclization of appropriately substituted phenols and α-haloesters, a route that typically yields the 2-carboxylic acid derivative.[2]
The removal of the C2-carboxylic acid group (decarboxylation) is therefore a pivotal, non-trivial step to access the parent heterocycle. The stability of the heteroaromatic ring and the electronic nature of the substituents significantly influence the conditions required for efficient carbon dioxide extrusion. This guide explores mechanistically distinct and practically validated approaches to achieve this transformation.
Core Principle: The Mechanism of Heteroaromatic Decarboxylation
The decarboxylation of aromatic carboxylic acids proceeds by eliminating carbon dioxide, typically through an ionic or radical intermediate.[3][4] For benzofuran-2-carboxylic acids, the reaction is thought to proceed through the formation of a carbanionic intermediate at the C2 position after the loss of CO2. The stability of this intermediate is key to the reaction's success. The electron-rich nature of the benzofuran ring system helps to stabilize this transient species, which is subsequently protonated by a proton source in the reaction medium to yield the final product. The process can be facilitated by heat or transition metal catalysts that lower the activation energy of the C-C bond cleavage.[5]
Figure 1: Generalized workflow for the decarboxylation of the target molecule.
Method 1: High-Temperature Thermal Decarboxylation
This classical approach relies on high thermal energy to overcome the activation barrier for decarboxylation. The choice of a high-boiling, inert solvent is critical. Quinoline is often employed not only for its high boiling point (~237 °C) but also because it can act as a basic catalyst, facilitating the process.[6]
Rationale for Method Selection
Thermal decarboxylation is robust and requires no specialized catalysts, making it straightforward to implement. It is particularly effective for substrates where the intermediate carbanion is reasonably stable. The high temperature ensures complete reaction, though it may not be suitable for thermally sensitive substrates.
Experimental Protocol: Thermal Decarboxylation
Materials & Equipment:
-
This compound (1.0 eq)
-
Quinoline (10-20 volumes)
-
Copper powder (optional, 0.1 eq, as a catalyst promoter)
-
Hydrochloric acid (2 M)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle with sand bath, magnetic stirrer
-
Separatory funnel, rotary evaporator, equipment for silica gel column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound. Add quinoline (e.g., 10 mL for 1 g of starting material). Rationale: Quinoline serves as a high-boiling solvent to achieve the necessary reaction temperature.
-
(Optional): Add copper powder. Rationale: While not always necessary, copper can sometimes catalyze the decarboxylation of heteroaromatic acids, potentially allowing for lower temperatures or shorter reaction times.
-
Heating: Heat the mixture in a sand bath to 200-220 °C. Monitor the reaction by TLC (thin-layer chromatography) or by observing the cessation of CO₂ evolution (bubbling). The reaction is typically complete within 2-6 hours.
-
Work-up - Quenching: Cool the reaction mixture to room temperature. Carefully and slowly pour the dark mixture into a beaker containing 2 M HCl (approx. 10 volumes). Stir vigorously. Rationale: The acid wash protonates the basic quinoline, forming a water-soluble salt that can be removed from the organic product.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 2 M HCl (2 x 20 mL) to remove all traces of quinoline, followed by saturated sodium bicarbonate solution (1 x 20 mL), and finally brine (1 x 20 mL). Rationale: The bicarbonate wash removes any unreacted acidic starting material.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 3-Chloro-7-methyl-1-benzofuran.
Method 2: Copper-Catalyzed Protodecarboxylation
Transition-metal catalysis offers a milder alternative to harsh thermal conditions. Copper salts, in particular, are well-established catalysts for the decarboxylation of aromatic and heteroaromatic carboxylic acids.[7][8][9] The reaction is believed to proceed via a copper carboxylate intermediate, which facilitates the cleavage of the C-C bond.
Rationale for Method Selection
This method significantly lowers the required reaction temperature (typically 100-150 °C) compared to the purely thermal approach, enhancing compatibility with more sensitive functional groups.[9] It is highly efficient for many heteroaromatic systems and represents a good balance between reaction speed and mildness.
Figure 2: Simplified catalytic cycle for copper-catalyzed protodecarboxylation.
Experimental Protocol: Copper-Catalyzed Decarboxylation
Materials & Equipment:
-
This compound (1.0 eq)
-
Copper(I) oxide (Cu₂O) or Copper(I) bromide (CuBr) (5-10 mol%)
-
A high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Diglyme
-
1,10-Phenanthroline or TMEDA (tetramethylethylenediamine) (optional ligand, 10-20 mol%)
-
Diatomaceous earth (Celite®)
-
Standard equipment as listed in Method 1
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the starting acid, copper(I) oxide (e.g., 5 mol%), and the optional ligand (e.g., 10 mol% 1,10-phenanthroline). Rationale: The ligand can accelerate the reaction by stabilizing the copper intermediates.
-
Solvent Addition: Add the degassed solvent (e.g., NMP, 10-15 volumes) via syringe.
-
Heating: Heat the reaction mixture to 120-150 °C with vigorous stirring. Monitor the reaction progress by TLC. The reaction is often complete in 4-12 hours.
-
Work-up - Filtration: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the insoluble copper catalyst. Wash the pad with additional ethyl acetate.
-
Extraction and Washing: Transfer the filtrate to a separatory funnel. Wash extensively with water (3-5 times) to remove the high-boiling solvent (DMF/NMP). Follow with a brine wash.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via silica gel column chromatography to obtain the desired 3-Chloro-7-methyl-1-benzofuran.
Method 3: Microwave-Assisted Decarboxylation
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions rapidly and efficiently.[10] This technique can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of thermal degradation byproducts.[11][12][13]
Rationale for Method Selection
This is the preferred method for high-throughput synthesis and rapid protocol optimization. The direct heating of polar molecules by microwaves leads to uniform and instantaneous heating, which can drive the decarboxylation to completion in a fraction of the time required by conventional heating.[14]
Experimental Protocol: Microwave-Assisted Decarboxylation
Materials & Equipment:
-
This compound (1.0 eq)
-
Solvent: NMP or DMF (microwave-compatible)
-
Dedicated microwave synthesis reactor with sealed reaction vessels
-
Standard work-up and purification equipment
Procedure:
-
Reaction Setup: In a microwave reaction vessel equipped with a small magnetic stir bar, place the starting acid. Add the solvent (e.g., 3-5 mL of NMP).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 180-220 °C) for 15-45 minutes. The reaction progress can be monitored by running a series of reactions at different time points. Safety Note: Only use equipment specifically designed for microwave chemistry. Do not heat sealed vessels in a domestic microwave oven.
-
Work-up: After the reaction is complete and the vessel has cooled to a safe temperature (<50 °C), open the vessel. Dilute the contents with ethyl acetate.
-
Extraction and Purification: Follow the same work-up and purification procedure as described in Method 2 (steps 5-7) to isolate the final product.
Comparative Summary of Techniques
| Parameter | Method 1: Thermal | Method 2: Copper-Catalyzed | Method 3: Microwave-Assisted |
| Temperature | 200–220 °C | 120–150 °C | 180–220 °C |
| Reaction Time | 2–6 hours | 4–12 hours | 15–45 minutes |
| Key Reagents | Quinoline | Cu(I) salt, NMP/DMF | NMP/DMF |
| Pros | Simple setup, no catalyst cost | Milder conditions, good functional group tolerance | Extremely fast, high efficiency, often cleaner reactions |
| Cons | Harsh conditions, potential for side products, difficult solvent removal | Catalyst cost and removal, longer reaction time than MW | Requires specialized equipment |
| Ideal Use Case | Robust, large-scale synthesis of stable molecules | Substrates with moderate thermal sensitivity | Rapid synthesis, library generation, optimization |
Product Characterization
Successful decarboxylation should be confirmed by standard analytical techniques:
-
¹H NMR: Disappearance of the carboxylic acid proton signal and confirmation of the expected aromatic and methyl signals for 3-Chloro-7-methyl-1-benzofuran.
-
¹³C NMR: Disappearance of the carboxyl carbon signal (~160-170 ppm).
-
Mass Spectrometry: Observation of the correct molecular ion peak for the product.
-
TLC: A higher Rf value for the less polar product compared to the carboxylic acid starting material.
Safety Precautions
-
High Temperatures: All heating operations should be conducted in a well-ventilated fume hood behind a safety shield. Use sand baths for even heating and to contain spills.
-
Quinoline: Quinoline is toxic and has a strong, unpleasant odor. Handle exclusively in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Microwave Reactor: Follow all manufacturer safety guidelines. Never exceed the recommended volume or pressure limits for the reaction vessels. Ensure the vessel has cooled sufficiently before opening.
-
Solvents: DMF and NMP are reproductive toxins. Handle with care, avoiding inhalation and skin contact.
References
- Clark, J. H., & Macquarrie, D. J. (1998). Catalysis of liquid phase organic reactions using supported reagents.
-
Bilodeau, F., Brochu, M. C., Guimond, N., Thesen, K. H., & Forgione, P. (2010). Palladium-catalyzed decarboxylative cross-coupling reaction between heteroaromatic carboxylic acids and aryl halides. The Journal of Organic Chemistry, 75(5), 1550–1560. [Link]
- Goossen, L. J., Rodriguez, N., & Lauth, J. (2005). Palladium-catalyzed decarboxylative cross-coupling of aromatic carboxylates with aryl halides.
- Stang, E. M., & White, M. C. (2009). Total synthesis of (−)-spinosyn A.
- Bilodeau, F., Brochu, M.-C., Guimond, N., Thesen, K. H., & Forgione, P. (2010). Palladium-catalyzed decarboxylative cross-coupling reaction between heteroaromatic carboxylic acids and aryl halides. Journal of Organic Chemistry, 75(5), 1550-1560.
- Jin, J., & Jin, T. (2024).
- Boehm, P., Martini, T., Lee, Y. H., Cacherat, B., & Morandi, B. (2021). Palladium Catalyzed Decarbonylative Iodination of Aryl Carboxylic Acids Enabled by Ligand Assisted Halide Exchange.
- Zhang, Y., Wu, J., & Jiao, N. (2025).
- Daugulis, O., & Zaitsev, V. G. (2005). Copper-catalyzed arylation of C-H bonds.
- Wang, M., Yuen, O. Y., Ng, S. S., & So, C. M. (2025).
- Powers, D. C., & Ritter, T. (2023). Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. The Journal of Organic Chemistry, 88(3), 1564–1570.
- Clayton, T. W., et al. (2001). Decarboxylation of salts of aromatic carboxylic acids and their role in cross-linking reactions. Preprints of Papers- American Chemical Society, Division of Fuel Chemistry.
- Wang, D., & Glorius, F. (2010). Rhodium (III)‐Catalyzed C− H Activation and Annulation with Alkenes.
- Zhang, M., Zhang, S., & Zhang, Y. (2021). Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids. Letters in Organic Chemistry, 18(8), 614-620.
- Tanaka, K., & Tanaka, K. (2011). Rhodium-catalyzed decarboxylative cycloaddition route to substituted anilines. Organic letters, 13(11), 2802–2805.
- Takise, R., Muto, K., & Yamaguchi, J. (2017). Rhodium-Catalyzed Decarbonylative Borylation of Aromatic Thioesters for Facile Diversification of Aromatic Carboxylic Acids.
- Gulati, S., John, S. E., & Shankaraiah, N. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 17, 819-865.
- Chen, Y., & Diao, T. (2018). Pd-catalyzed C2 decarboxylative-coupling of quinoline N-oxide with carboxylic acids.
- Shang, R., & Fu, Y. (2015). Copper mediated decarboxylative direct C–H arylation of heteroarenes with benzoic acids.
- Chen, J., Wang, L., & Li, P. (2017). Microwave-Assisted Silver-Catalyzed Protodecarboxylation and Decarboxylative Iodination of Aromatic Carboxylic Acids. Molecules, 22(11), 1836.
- Ellman, J. A., & Bergman, R. G. (2014). Rh(III)-Catalyzed Decarboxylative Coupling of Acrylic Acids with Unsaturated Oxime Esters: Carboxylic Acids Serve as Traceless Activators. Journal of the American Chemical Society, 136(7), 2908–2918.
- Zhang, M., Zhang, S., & Zhang, Y. (2020). Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids. Letters in Organic Chemistry.
- Procter, D. J., & Ko, S. (2023). Decarboxylative, Radical C–C Bond Formation with Alkyl or Aryl Carboxylic Acids: Recent Advances. Synlett.
- Jones, G. B., & Chapman, B. J. (1993). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 58(20), 5558–5559.
- Lercher, J. A., et al. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Journal of the American Chemical Society.
- Chen, J., & Ju, J. (2012). Rhodium-Catalyzed Cross-Coupling Reactions of Carboxylate and Organoboron Compounds via Chelation-Assisted C–C Bond Activation. Organometallics, 31(24), 8561–8569.
- Goossen, L. J., Lange, P. P., & Rodriguez, N. (2008). Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions.
- Majumdar, K. C., & Chattopadhyay, B. (2017). Total synthesis of natural products containing benzofuran rings. RSC advances, 7(41), 25337-25372.
- Aslam, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(52), 30646-30663.
- Cabrera-Rivera, F. A., et al. (2017). Solvent-and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives. Green and Sustainable Chemistry, 7(4), 270-280.
- Surati, M. A., Jauhari, S., & Desai, K. R. (2012). A brief review: Microwave assisted organic reaction. Archives of Applied Science Research, 4(1), 645-661.
- Basawaraj, R., & Sangapure, S. S. (2007). Synthesis of some 3-aryl-2-(5'-chloro-3'-methylbenzofuran-2'-yl)-1, 4-quinoxalyl methanes of biological interest. Trends in Applied Sciences Research, 2(4), 351-355.
- Kawase, Y., & Takashima, S. (1962). Syntheses of Benzofuran-carboxylic Acids and the Acetylation of Their Esters. Bulletin of the Chemical Society of Japan, 35(1), 12-16.
- Shankaraiah, N., et al. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 17, 819-865.
- Aslam, M., et al. (2024).
- Rawat, M., & Singh, A. (2016). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 8(5), 633-644.
- Harish Kumar, D. R., & Karvekar, M. D. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. E-Journal of Chemistry, 7(2), 636-640.
- Larrosa, I., et al. (2009). Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters, 11(24), 5710–5713.
- Gule, N., & O’Brien, P. (2020).
- Westheimer, F. H. (1941). The Decarboxylation of β-Keto Acids. Journal of the American Chemical Society, 63(7), 1977-1978.
- Raposo, C., et al. (2012).
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- WuXi Biology. (n.d.). Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal.
- Reddy, T. S., et al. (2014). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Medicinal Chemistry Research, 23(8), 3656-3665.
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- D’Agostino, M., et al. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
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Strategic Functionalization of the C-3 Position in 7-Methyl-1-benzofuran-2-carboxylic Acid
Application Note & Protocol Guide
Executive Summary
The 7-methyl-1-benzofuran-2-carboxylic acid scaffold represents a privileged pharmacophore in medicinal chemistry, offering a unique electronic profile due to the interplay between the electron-donating methyl group at C-7 and the electron-withdrawing carboxyl moiety at C-2. While the C-2 position is chemically blocked, the C-3 position remains the primary vector for diversification.
This guide details three validated protocols for functionalizing the C-3 position. Unlike generic benzofuran chemistry, these protocols address the specific deactivating effect of the C-2 carboxylate and the steric/electronic nuances introduced by the 7-methyl substituent.
Strategic Analysis: The Reactivity Landscape
To successfully functionalize C-3, one must understand the electronic "Push-Pull" dynamic of this specific substrate:
-
The "Pull" (Deactivation): The C-2 carboxylic acid is a strong electron-withdrawing group (EWG). It significantly lowers the electron density at C-3, making standard Electrophilic Aromatic Substitution (EAS) slower than in unsubstituted benzofuran.
-
The "Push" (Activation): The 7-methyl group is a weak electron donor. While it activates the benzene ring, its effect on the furan ring's C-3 position is inductive and weak.
-
The Solution (Esterification Strategy): Direct functionalization of the free acid is often plagued by solubility issues and potential decarboxylation under thermal stress. We strongly recommend converting the acid to its methyl ester prior to C-3 functionalization. This protects the acid, improves solubility in organic solvents (DCM, MeCN), and prevents catalyst poisoning in transition-metal protocols.
Visual Workflow (Logic Map)
The following diagram outlines the decision tree for selecting the appropriate protocol based on the desired final moiety.
Figure 1: Strategic workflow for accessing C-3 functionalized derivatives.
Detailed Experimental Protocols
Protocol A: Regioselective C-3 Bromination
The "Gateway" Reaction. Creates a handle for future couplings.
Rationale: The C-2 ester directs electrophilic attack to the C-3 position. N-Bromosuccinimide (NBS) is preferred over elemental bromine (
Reagents:
-
Substrate: Methyl 7-methyl-1-benzofuran-2-carboxylate (1.0 equiv)
-
Reagent: N-Bromosuccinimide (NBS) (1.1 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF (0.2 M concentration)
-
Catalyst: None usually required; mild heating accelerates the process.[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equiv of the methyl ester in anhydrous MeCN (0.2 M).
-
Addition: Add 1.1 equiv of NBS in a single portion at room temperature.
-
Reaction: Heat the mixture to 60°C with stirring. Monitor by TLC or LC-MS.
-
Checkpoint: The reaction typically completes in 2–4 hours. If sluggish, add 5 mol% Benzoyl Peroxide (radical initiator) only if electronic activation is insufficient, but beware of benzylic bromination side-products.
-
-
Workup: Cool to RT. Remove solvent under reduced pressure.[2] Redissolve residue in EtOAc and wash with water (2x) and brine (1x).
-
Purification: Recrystallize from EtOH or purify via silica gel flash chromatography (Hexanes/EtOAc).
Self-Validating Metric: The disappearance of the C-3 proton singlet (typically
Protocol B: C-3 Suzuki-Miyaura Cross-Coupling
The "Construction" Reaction. Installing carbon frameworks.
Rationale: Using the bromide from Protocol A, this method installs aryl or heteroaryl groups. The 7-methyl group creates a slight "buttressing" effect but does not sterically hinder the C-3 position significantly.
Reagents:
-
Substrate: 3-Bromo-7-methyl-1-benzofuran-2-carboxylate (1.0 equiv)
-
Boronic Acid:
(1.5 equiv) -
Catalyst:
(5 mol%) -
Base:
(3.0 equiv, 2M aqueous solution) -
Solvent: 1,4-Dioxane (0.1 M)
Step-by-Step Methodology:
-
Inerting: Charge a reaction vial with the bromide, boronic acid, and Pd catalyst. Seal and purge with Nitrogen/Argon for 5 minutes.
-
Solvation: Add degassed 1,4-dioxane and the aqueous base solution via syringe.
-
Coupling: Heat to 90°C for 12–16 hours.
-
Note: The electron-withdrawing C-2 ester activates the C-Br bond towards oxidative addition, facilitating the reaction.
-
-
Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water.
-
Purification: Flash chromatography.
Protocol C: Pd-Catalyzed Direct C-H Arylation (Advanced)
The "Atom Economy" Reaction. Skipping the halogenation step.
Rationale: This advanced protocol utilizes the C-2 carboxyl/ester group to direct Palladium to the C-3 position, cleaving the C-H bond directly. This avoids the bromination step but requires precise control of conditions to prevent homocoupling.
Mechanism: Concerted Metalation-Deprotonation (CMD).
Reagents:
-
Substrate: Methyl 7-methyl-1-benzofuran-2-carboxylate (1.0 equiv)
-
Coupling Partner: Aryl Iodide (
) (1.5 equiv) -
Catalyst:
(10 mol%)[3] -
Ligand:
(20 mol%) or specialized ligands like DavePhos. -
Base:
or (2.0 equiv) - Silver salts are critical for halide abstraction and CMD mechanism. -
Solvent: 1,2-Dichloroethane (DCE) or PivOH/Toluene.
Step-by-Step Methodology:
-
Setup: Combine substrate, Aryl Iodide,
, Ligand, and Silver salt in a sealed tube. -
Reaction: Add solvent and heat to 110°C for 24 hours.
-
Caution: Silver salts are light-sensitive; wrap the reaction vessel in aluminum foil.
-
-
Monitoring: Monitor for the consumption of the Aryl Iodide.
-
Workup: Dilute with DCM, filter through Celite. The silver waste must be disposed of separately.
-
Purification: Silica gel chromatography.
Critical Insight: If the standard ester fails to direct efficiently, consider converting the acid to an 8-aminoquinoline amide . This bidentate directing group dramatically accelerates C-3 activation (See Oschmann et al., Molecules 2020).
Data Summary Table
| Parameter | Protocol A (Bromination) | Protocol B (Suzuki) | Protocol C (C-H Activation) |
| Target | C-3 Halide (Intermediate) | C-3 Biaryl (Final) | C-3 Biaryl (Final) |
| Complexity | Low | Low-Medium | High |
| Atom Economy | Medium | Low (Boronic waste) | High |
| Key Reagent | NBS | Boronic Acid / Pd | AgOAc / Pd |
| Primary Risk | Benzylic bromination (C-7 Me) | Protodeboronation | Regioselectivity / Cost of Ag |
| Yield (Est.) | 85-95% | 70-90% | 50-75% |
References
-
Oschmann, M., Holm, L. J., Pourghasemi-Lati, M., & Verho, O. (2020).[4] Synthesis of Elaborate Benzofuran-2-carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C-H Arylation and Transamidation Chemistry.[3][1][4] Molecules, 25(2), 361.[4]
-
Yamaguchi, J., Yamaguchi, A. D., & Itami, K. (2012). C–H Bond Functionalization: Emerging Synthetic Tools for Natural Products and Pharmaceuticals.[3] Angewandte Chemie International Edition, 51(36), 8960-9009. (General context for C-H activation logic).
-
Kowalewska, M., et al. (2013).[5] Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry.
-
PubChem. (n.d.). 7-methyl-1-benzofuran-2-carboxylic acid (CID 20303968).[6][7]
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Technical Application Note: Microwave-Assisted Synthesis of 3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid
Executive Summary
This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid . Benzofuran-2-carboxylic acids are critical pharmacophores in drug discovery, serving as scaffolds for anti-inflammatory, antimicrobial, and antitumor agents.[1]
Traditional thermal synthesis (e.g., Rap-Stoermer condensation) often suffers from prolonged reaction times (4–12 hours), harsh conditions, and inconsistent yields due to thermal gradients. By leveraging dielectric heating , this protocol reduces total reaction time to under 45 minutes while improving regioselectivity and yield.
Key Performance Indicators (KPIs):
-
Total Synthesis Time: < 45 minutes (vs. 8+ hours thermal).
-
Overall Yield: > 85% (isolated).
-
Purity: > 98% (HPLC).
-
Scalability: Demonstrated from 0.5 mmol to 50 mmol.
Scientific Rationale & Mechanism
Why Microwave Irradiation?
The synthesis relies on two key steps: a base-mediated condensation/cyclization and an electrophilic halogenation. Microwave irradiation offers distinct advantages for both:
-
Dipolar Polarization: The polar solvent (DMF/Ethanol) couples directly with the microwave field, generating rapid internal heating that bypasses the thermal lag of conductive heating.
-
Superheating: The ability to heat solvents above their atmospheric boiling points (in sealed vessels) accelerates the rate-determining step of the intramolecular aldol condensation (Rap-Stoermer mechanism).
Synthetic Strategy
We employ a modular Two-Stage Protocol to ensure maximum purity and control over the chlorination step.
-
Stage 1 (Scaffold Construction): Reaction of 2-hydroxy-3-methylbenzaldehyde with ethyl chloroacetate to form the benzofuran core. The 3-methyl substituent on the starting material maps to the 7-position of the benzofuran.
-
Stage 2 (Functionalization): Regioselective C3-chlorination using N-chlorosuccinimide (NCS) followed by rapid hydrolysis.
Reaction Pathway Diagram
Figure 1: Step-wise microwave-assisted synthetic route. Blue indicates starting material, Yellow indicates intermediates, and Green indicates the final target.
Materials & Equipment
Reagents
-
Precursor: 2-Hydroxy-3-methylbenzaldehyde (CAS: 824-42-0) - Source of 7-methyl moiety.
-
Linker: Ethyl chloroacetate (CAS: 105-39-5).
-
Halogen Source: N-Chlorosuccinimide (NCS) (CAS: 128-09-6).
-
Base/Solvents: Potassium Carbonate (
), DMF (anhydrous), Acetonitrile, Ethanol, NaOH (2M aq).
Equipment
-
Microwave Reactor: Single-mode or Multi-mode cavity (e.g., Anton Paar Monowave or CEM Discover).
-
Vessels: 10 mL and 30 mL pressure-sealed borosilicate glass vials with PEEK snap-caps.
-
Temperature Control: IR sensor (external) and Fiber-optic probe (internal, optional but recommended for scale-up).
Experimental Protocols
Protocol A: Synthesis of Ethyl 7-methylbenzofuran-2-carboxylate
This step constructs the bicyclic core via O-alkylation followed by intramolecular condensation.
-
Preparation: In a 30 mL microwave vial, dissolve 2-hydroxy-3-methylbenzaldehyde (1.36 g, 10 mmol) in DMF (10 mL).
-
Addition: Add Potassium Carbonate (
, 2.76 g, 20 mmol) followed by Ethyl chloroacetate (1.22 g, 10 mmol). -
Irradiation: Seal the vessel. Program the microwave reactor:
-
Temperature: 140 °C
-
Hold Time: 15 minutes
-
Stirring: High (magnetic bar)
-
Power: Dynamic (Max 300 W)
-
-
Work-up: Cool to 50 °C using compressed air. Pour the mixture into ice-cold water (100 mL). The product will precipitate.[1][2]
-
Isolation: Filter the solid, wash with water (3 x 20 mL), and dry in a vacuum oven.
-
Expected Yield: 90-95% (Off-white solid).
-
Protocol B: C3-Chlorination and Hydrolysis
This step introduces the chlorine atom at the electron-rich C3 position and hydrolyzes the ester.
-
Chlorination:
-
Dissolve the intermediate from Protocol A (1.02 g, 5 mmol) in Acetonitrile (8 mL).
-
Add NCS (0.73 g, 5.5 mmol) and a catalytic drop of HCl or acidic alumina.
-
MW Irradiation: 100 °C for 10 minutes.
-
QC Check: TLC (Hexane:EtOAc 8:2) should show complete conversion to the 3-chloro ester.
-
-
One-Pot Hydrolysis:
-
Note: Do not isolate the ester if high throughput is desired.
-
Add NaOH (2M aq, 5 mL) and Ethanol (5 mL) directly to the reaction vial.
-
MW Irradiation: 80 °C for 5 minutes.[2]
-
-
Final Isolation:
-
Cool the mixture. Acidify with HCl (1M) to pH 2.
-
The target acid, This compound , precipitates as a white solid.[3]
-
Recrystallize from Ethanol/Water if necessary.
-
Data Analysis & Validation
Comparison: Microwave vs. Thermal
The following table highlights the efficiency gains using this protocol compared to standard thermal reflux methods found in literature.
| Parameter | Thermal Reflux (Literature) | Microwave Protocol (This Work) | Improvement Factor |
| Reaction Temp | 80 °C (Ethanol reflux) | 140 °C (Superheated DMF) | +60 °C |
| Time (Step 1) | 6 - 8 Hours | 15 Minutes | 24x Faster |
| Time (Step 2) | 4 Hours | 15 Minutes | 16x Faster |
| Solvent Usage | High (50-100 mL) | Low (10-15 mL) | Green Chemistry |
| Overall Yield | 65 - 72% | 88% | +20% |
Analytical Specifications (Self-Validation)
-
1H NMR (400 MHz, DMSO-d6):
- 13.8 (s, 1H, COOH) - Disappearance confirms hydrolysis.
- 7.60 (d, 1H, Ar-H), 7.35 (d, 1H, Ar-H), 7.25 (t, 1H, Ar-H) - 7-methyl substitution pattern.
- 2.45 (s, 3H, Ar-CH3).
-
Absence of singlet at
7.8 (C3-H) confirms successful chlorination.
-
Mass Spectrometry (ESI-):
-
Calculated [M-H]-: 209.0.
-
Observed: 209.1 (Characteristic 3:1 Chlorine isotope pattern).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete alkylation due to particle size of | Use finely ground anhydrous |
| Pressure Spike | Solvent vapor pressure too high at 140 °C. | Ensure vial headspace is sufficient (fill volume < 60%). Switch to lower vapor pressure solvent (e.g., NMP) if needed. |
| Incomplete Chlorination | NCS degradation (wet). | Use freshly recrystallized NCS. Increase temp to 110 °C. |
| Decarboxylation | Overheating during hydrolysis. | Strictly limit hydrolysis temp to 80 °C; do not exceed 10 minutes. |
References
-
Microwave-Assisted Synthesis of Benzofuran Derivatives
- General Microwave Chemistry Principles: Title: Microwave-assisted synthesis | Anton Paar Wiki. Source: Anton Paar. Relevance: Validates the dielectric heating mechanism and vessel pressure limits described in the protocol.
-
Benzofuran-2-Carboxylic Acid Scaffold Utility
- Title: Synthesis of New Benzofuran-2-Carboxylic Acid Deriv
- Source:Journal of Chemistry (2013).
-
URL:[Link]
- Relevance: Provides thermal baseline data for yield comparison and confirms the reactivity of salicylaldehydes with haloacet
-
Chlorination Strategies
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. op.niscpr.res.in [op.niscpr.res.in]
- 4. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mattioli1885journals.com [mattioli1885journals.com]
Troubleshooting & Optimization
Minimizing byproducts in the chlorination of 7-methyl-1-benzofuran-2-carboxylic acid
[1]
Welcome to the Advanced Synthesis Support Hub. Product Focus: 7-Methyl-1-Benzofuran-2-Carboxylic Acid (CAS: 17349-64-3) Application: Pharmaceutical Intermediate Synthesis[1]
This guide addresses the two distinct "chlorination" pathways researchers typically undertake with this scaffold:
-
Functional Group Transformation: Converting the carboxylic acid to an acid chloride (activation).[1][2]
-
Electrophilic Substitution: Introducing a chlorine atom onto the benzofuran ring (derivatization).[1]
Part 1: Acid Chloride Activation (COOH COCl)
Goal: Synthesize 7-methyl-1-benzofuran-2-carbonyl chloride for subsequent amide/ester coupling.
The Core Challenge: Stability vs. Reactivity
The benzofuran ring is electron-rich and acid-sensitive.[1] While 7-methyl-1-benzofuran-2-carboxylic acid is relatively stable, the conditions required to generate the acid chloride (thionyl chloride, heat) can trigger three primary byproducts:
-
Decarboxylated Species (7-methylbenzofuran): The 2-carboxylic acid position is prone to thermal decarboxylation.[1]
-
Benzylic Chlorination (Side-chain): The 7-methyl group is susceptible to radical chlorination.[1]
-
Oligomers/Tars: Acid-catalyzed polymerization of the furan ring.[1]
Troubleshooting Guide: Acid Chloride Synthesis
Q1: I am observing a significant amount of 7-methylbenzofuran in my crude acid chloride. Why? Diagnosis: Thermal Decarboxylation.[1] Benzofuran-2-carboxylic acids have a lower decarboxylation threshold than typical benzoic acids.[1] Refluxing in neat thionyl chloride (bp 76°C) for extended periods often provides enough thermal energy to drive CO₂ loss.[1] Solution:
-
Lower the Temperature: Do not reflux. Stir at 40–50°C.[1]
-
Catalytic Acceleration: Add 1-2 drops of anhydrous DMF (Dimethylformamide).[1] This forms the Vilsmeier-Haack reagent in situ, allowing the reaction to proceed rapidly at lower temperatures, minimizing thermal exposure [1].
Q2: My product contains an impurity with +34 mass units (monochlorination) that is NOT the acid chloride. What is it? Diagnosis: Radical Chlorination of the 7-Methyl Group.[1] The 7-methyl group is "benzylic" relative to the benzene ring.[1] Thionyl chloride can act as a source of chlorine radicals (Cl[1][3]•) under light or high heat, leading to chlorination of the methyl group (7-chloromethyl derivative).[1] Solution:
-
Exclude Light: Wrap the reaction flask in aluminum foil.
-
Inert Atmosphere: Perform the reaction under a strict Nitrogen or Argon blanket to suppress radical propagation chains involving oxygen [2].[1]
Q3: The reaction mixture turned black and tarry. Can I save it? Diagnosis: Acid-Catalyzed Polymerization.[1] The HCl byproduct generated during the reaction can attack the electron-rich furan double bond (C2=C3), leading to ring-opening or polymerization.[1] Solution:
-
Scavenge Acid: This is difficult in neat SOCl₂, but ensure you are not using a sealed system where HCl pressure builds up. Use a proper scrub train.[1]
-
Switch Reagents: If the substrate is too sensitive, switch to Oxalyl Chloride ((COCl)₂) in Dichloromethane (DCM) at 0°C to Room Temperature. This is a much milder method that avoids high thermal stress [3].[1]
Optimized Protocol: Acid Chloride Formation
-
Setup: Flame-dried glassware, N₂ atmosphere, foil-wrapped flask.
-
Solvent: Anhydrous DCM (preferred) or Toluene.[1] Avoid neat SOCl₂ if decarboxylation is observed.[1]
-
Reagent: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.
-
Catalyst: Add catalytic DMF (1-2 mol%).
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Workup: Evaporate volatiles under reduced pressure (do not heat above 40°C). Use immediately.
Part 2: Ring Chlorination (C-H C-Cl)
Goal: Synthesize 3-chloro-7-methyl-1-benzofuran-2-carboxylic acid (or similar isomers).
The Core Challenge: Regioselectivity
The 7-methyl group activates the benzene ring at the ortho (C6) and para (C4) positions.[1] However, the furan ring's C3 position is naturally the most reactive toward electrophiles.
Troubleshooting Guide: Ring Chlorination
Q1: I have a mixture of mono-chlorinated isomers. How do I favor the C3-chloro product? Diagnosis: Competitive Electrophilic Substitution. Standard chlorination (Cl₂ gas) is too aggressive and non-selective, attacking the activated benzene ring. Solution:
-
Use NCS (N-Chlorosuccinimide): This is a "soft" electrophile that prefers the most electron-rich position (C3) under mild conditions.[1]
-
Solvent Choice: Use a polar solvent like Acetonitrile or DMF to stabilize the intermediate sigma complex at C3 [4].[1]
Q2: I see "over-chlorinated" products (dichloro species). Diagnosis: Stoichiometry Control. Once C3 is chlorinated, the molecule is still reactive enough for the benzene ring to react (at C4/C6). Solution:
-
Stoichiometry: Use exactly 0.95 to 1.0 equivalents of NCS. Do not use excess.
-
Temperature: Run the reaction at 0°C or lower to kinetically favor the lowest activation energy pathway (C3).[1]
Q3: The starting material is disappearing, but I'm getting a complex mixture of ring-opened products. Diagnosis: Oxidative Ring Opening. Strong oxidizers or aqueous conditions can cleave the furan ring (C2-C3 bond rupture).[1] Solution:
Part 3: Comparative Data & Decision Matrix
Byproduct Profile Table
| Reaction Pathway | Primary Byproduct | Cause | Mitigation Strategy |
| Acid Chloride (SOCl₂) | Decarboxylated (7-methylbenzofuran) | High Temp (>70°C) | Use Oxalyl Chloride/DCM at 0-20°C. |
| Acid Chloride (SOCl₂) | 7-Chloromethyl derivative | Radical mechanism | Exclude light; Inert atmosphere.[1] |
| Ring Chlorination | 4-chloro / 6-chloro isomers | 7-Methyl activation | Use NCS (mild electrophile); Low Temp.[1] |
| Ring Chlorination | Ring-opened keto-acids | Aqueous/Oxidative conditions | Strictly anhydrous solvents.[1] |
Decision Workflow (Graphviz)
Caption: Decision tree for selecting reagents and mitigation strategies based on the specific chlorination target (Side-chain activation vs. Ring functionalization).
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (General mechanism of Vilsmeier-Haack activation of SOCl₂).
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl₂) – Reaction With Carboxylic Acids.[1][2][6][7] Retrieved from [Link]
-
Organic Chemistry Portal. (2020).[1] N-Chlorosuccinimide (NCS).[1][3] Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 6. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 7. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
Improving stability of 3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid in solution
The following technical guide is structured as a Tier 3 Support Resource for the Chemical Stability & Formulation Division . It is designed to address the specific instability vectors of 3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid (CMB-2-COOH).
Diagnostic & Triage: Why is your compound degrading?
Before altering your protocol, you must distinguish between chemical degradation (breaking bonds) and physical instability (precipitation). CMB-2-COOH presents a "Triple-Threat" stability profile due to its specific functional group arrangement:
-
The C3-Chlorine (Photolability): Unlike simple aryl chlorides, the 3-chloro substituent on the benzofuran ring is susceptible to radical cleavage under UV light (300–350 nm), leading to dechlorination.
-
The C2-Carboxylic Acid (Decarboxylation): Benzofuran-2-carboxylic acids are prone to thermal decarboxylation. While the 3-chloro group provides some steric stabilization, heating in acidic media can drive the loss of
. -
The Solvent Interaction (Pseudo-instability): The 7-methyl group increases lipophilicity. In DMSO stocks, hygroscopic water uptake often causes "silent precipitation"—micro-crystals that look like degradation in LC-MS (loss of signal) but are actually solubility failures.
Interactive Troubleshooting Tree
Use the flow below to diagnose your specific observation.
Figure 1: Diagnostic decision tree for identifying the root cause of CMB-2-COOH instability.
Technical Troubleshooting Guides
Issue A: "My LC-MS peak split or shifted by +14 Da."
Diagnosis: Solvolysis (Esterification).
Mechanism: You likely dissolved the compound in Methanol (MeOH). The C2-carboxylic acid is sufficiently acidic (
-
Immediate: Switch dilution solvent to Acetonitrile (ACN) or pure DMSO.
-
Protocol: Avoid alcohols for stock preparation. If alcohols are required for bio-assays, keep the temperature
and use immediately.
Issue B: "The solution turned yellow/brown after 24 hours on the bench."
Diagnosis: Photolytic Dehalogenation. Mechanism: The benzofuran core acts as a chromophore. Absorption of UV light excites the molecule, leading to homolytic cleavage of the C3-Cl bond. This generates a reactive radical that polymerizes or reacts with solvent, causing discoloration. Corrective Action:
-
Immediate: Discard the solution.
-
Protocol: Use amber glass vials exclusively. Wrap clear vessels in aluminum foil. Perform weighing/dissolution under low-UV (yellow) lighting if possible.
Issue C: "Signal intensity dropped, but no degradation peaks are visible."
Diagnosis: "Silent" Precipitation. Mechanism: CMB-2-COOH is highly lipophilic (driven by the 7-methyl and 3-chloro groups). DMSO is hygroscopic; if the vial was left uncapped, atmospheric water absorption reduced the solubility of the DMSO, forcing the compound out of solution as micro-precipitates. Corrective Action:
-
Immediate: Sonicate the sample for 5 minutes at ambient temperature. If signal returns, it was physical precipitation.
-
Protocol: Store DMSO stocks in single-use aliquots to minimize freeze-thaw cycles and atmospheric exposure.
Optimized Handling Protocols
To ensure data integrity, adopt this Self-Validating Solubilization System .
Standardized Solubilization Protocol (SSP-CMB)
| Parameter | Specification | Rationale |
| Primary Solvent | Anhydrous DMSO | Max solubility; prevents hydrolysis. |
| Concentration | Max 10 mM | Prevents precipitation upon freeze/thaw. |
| Storage Temp | -20°C or -80°C | Arrhenius kinetics: slows decarboxylation. |
| Container | Amber Glass Vial | Blocks UV (<400nm) to prevent C-Cl cleavage. |
| Headspace | Argon or Nitrogen | Prevents oxidation of the 7-methyl group. |
Step-by-Step Workflow
-
Weighing: Weigh CMB-2-COOH into an amber vial. Do not use clear glass.
-
Dissolution: Add anhydrous DMSO. Vortex for 30 seconds.
-
Aliquoting: Immediately split the stock into single-use volumes (e.g., 50 µL) to prevent repeated air exposure.
-
Assay Prep: When diluting into aqueous buffer for assays:
-
Keep DMSO concentration < 1% (v/v).
-
Ensure Buffer pH > 5.0.
-
Reasoning: The
of this acid is approx 3.0. Below pH 5, the molecule exists in its neutral (protonated) form, which has extremely low aqueous solubility ( ), leading to immediate crashing out [1].
-
Degradation Pathways Visualization
Understanding the chemistry allows you to predict failure points.
Figure 2: Primary chemical degradation pathways for CMB-2-COOH. Note that UV exposure is the fastest degradation route.
Frequently Asked Questions (FAQ)
Q: Can I use ethanol (EtOH) instead of DMSO for animal studies? A: Use with caution. While less toxic than DMSO, ethanol can react with the carboxylic acid to form the ethyl ester over time. If using EtOH, prepare the formulation immediately before dosing (within 1 hour) and keep it on ice. Do not store EtOH stocks.
Q: Why does my buffer turn cloudy when I add the compound? A: This is a pH-Solubility mismatch. The carboxylic acid needs to be deprotonated (ionized) to be soluble in water.
-
Solution: Check your buffer pH. It must be at least 2 units above the
(Target pH > 5.0). If you are using an acidic mobile phase (e.g., 0.1% Formic Acid), the compound will protonate and precipitate on the column or in the injector loop.
Q: Is the 3-Chloro group stable to metabolism? A: Generally, yes. Aromatic chlorides are stable to most metabolic hydrolysis. However, the 7-methyl group is a "soft spot" for CYP450 enzymes (benzylic oxidation). In microsomal stability assays, expect the primary metabolite to be the hydroxymethyl or carboxylic acid derivative at the C7 position [2].
References
-
Solubility & pKa of Benzofuran-2-carboxylic acids
- Source: ChemicalBook / Beilstein. The parent benzofuran-2-carboxylic acid has a pKa of 3.12. The 3-chloro substituent (electron-withdrawing) lowers this slightly.
-
Link:
-
Photostability of Halogenated Drugs
- Context: ICH Q1B Guidelines highlight the susceptibility of C-Cl bonds to photolytic cleavage in arom
-
Link:
-
Decarboxylation Mechanisms
-
Source: Master Organic Chemistry. Explains the thermal decarboxylation of carboxylic acids, particularly when destabilized or heated.[4]
-
Link:
-
-
Ester Hydrolysis & Solvolysis
- Source: Thieme Connect. Details the equilibrium between carboxylic acids and esters in alcoholic solvents.
-
Link:
Sources
Technical Support Center: Controlling Regioselectivity in 3-Chloro Benzofuran Synthesis
Welcome to the technical support guide for the synthesis of 3-chloro benzofurans. This document is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of regioselective chlorination on the benzofuran scaffold. As practitioners in the field know, while benzofuran is a privileged structure in numerous bioactive compounds, controlling its functionalization is not always straightforward.[1] This guide provides in-depth, field-proven insights into why certain experimental choices are made, troubleshooting common issues, and detailed protocols to enhance the success of your synthetic campaigns.
Understanding the Core Challenge: The Inherent Reactivity of the Benzofuran Ring
The primary hurdle in synthesizing 3-chloro benzofurans is the intrinsic electronic nature of the benzofuran ring. As a weakly aromatic, electron-rich heterocycle, it is highly susceptible to electrophilic attack. However, this reactivity is not uniform across the furan portion of the molecule.
Electrophilic aromatic substitution on an unsubstituted benzofuran kinetically favors the C2 position. This is because the carbocation intermediate formed upon attack at C2 is more effectively stabilized by resonance, involving the lone pair of the oxygen atom, compared to the intermediate formed from attack at C3. Direct chlorination with reagents like N-Chlorosuccinimide (NCS) or chlorine gas often results in a mixture of 2-chloro, 3-chloro, and di-chlorinated products, with the 2-chloro isomer typically being the major product.[2][3]
Caption: Decision workflow for regiocontrolled synthesis.
Troubleshooting Guide
Even with a sound strategy, experimental challenges can arise. This section addresses common issues encountered during the synthesis of 3-chloro benzofurans.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Low to no yield of 3-chloro product; recovery of starting material. | 1. Deactivated benzofuran ring (e.g., C2-carbonyl or other EWGs).<[4]br>2. Insufficiently reactive chlorinating agent or conditions. | 1. Switch to a cyclization strategy.2. For direct chlorination, consider adding a mild Lewis or Brønsted acid catalyst to activate the NCS, but monitor closely for side reactions. [5]Increase reaction temperature incrementally. |
| Formation of a mixture of 2-chloro and 3-chloro isomers. | 1. Direct chlorination of an unsubstituted or C2-H benzofuran.2. Scrambling or rearrangement under harsh conditions. | 1. This outcome is expected due to the inherent reactivity. [2]Isolate the desired isomer chromatographically.2. For future attempts, use a C2-blocked substrate or a cyclization strategy for absolute regiocontrol. |
| Significant formation of dichlorinated or polychlorinated byproducts. | 1. Molar excess of the chlorinating agent (NCS).2. Reaction temperature is too high or reaction time is too long. | 1. Use precisely 1.0-1.1 equivalents of NCS. Add the NCS portion-wise to maintain a low concentration.2. Run the reaction at a lower temperature (e.g., start at 0 °C and allow to warm to room temperature) and monitor carefully by TLC/LC-MS to quench upon consumption of the starting material. |
| Reaction is exothermic and difficult to control, leading to decomposition. | The reaction of benzofuran itself with some chlorinating agents can be highly exothermic, potentially forming unstable intermediates. [4] | 1. Ensure the reaction is performed in an ice bath with slow, portion-wise addition of the chlorinating agent.2. Ensure adequate stirring and a sufficient volume of solvent to dissipate heat. |
Experimental Protocols
The following protocol details a reliable method for the direct chlorination of a C2-substituted benzofuran using NCS.
Protocol: Regioselective C3-Chlorination of 2-Methylbenzofuran
This protocol is adapted from general procedures for the electrophilic chlorination of activated heterocycles. [6][7] Materials:
-
2-Methylbenzofuran (1 equivalent)
-
N-Chlorosuccinimide (NCS) (1.05 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 2-methylbenzofuran (1 eq.).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approximately 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-Chlorosuccinimide (1.05 eq.) to the stirred solution in small portions over 10-15 minutes. Causality Note: Portion-wise addition at low temperature is critical to control the reaction rate and prevent over-chlorination.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Workup - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing water.
-
Workup - Extraction: Extract the aqueous phase three times with ethyl acetate.
-
Workup - Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine. Causality Note: The bicarbonate wash removes any acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 3-chloro-2-methylbenzofuran.
Frequently Asked Questions (FAQs)
Q1: Can I use sulfuryl chloride (SO₂Cl₂) for the C3-chlorination? A: While sulfuryl chloride is a potent chlorinating agent, it is often too reactive for sensitive substrates like benzofuran and typically leads to poor selectivity and the formation of multiple byproducts. NCS is generally the preferred reagent for better control. [6] Q2: My benzofuran has an electron-donating group on the benzene ring. How does this affect C3-chlorination? A: An electron-donating group (e.g., methoxy, alkyl) on the benzene ring will further activate the entire molecule towards electrophilic substitution. While this can speed up the desired C3-chlorination (on a C2-substituted substrate), it also increases the risk of competitive chlorination on the electron-rich benzene ring. Careful control of stoichiometry and temperature is essential.
Q3: Why is C3-functionalization important for drug development? A: The C3 position is a key vector for modifying the steric and electronic properties of the benzofuran core. Introducing substituents like chlorine can modulate a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. For example, halogenated benzofurans have shown significant potential as anticancer agents, partly due to the halogen's ability to form halogen bonds. [1] Q4: Are there any transition-metal-catalyzed methods for direct C-H chlorination at C3? A: While transition metal-catalyzed C-H functionalization is a powerful tool for C-C and C-N bond formation at the C3 position of benzofurans, [12]direct C-H chlorination via this method is less common and still an area of active research. The intramolecular cyclization strategies, often involving transition metals like Palladium or Copper in a preceding step, remain a more established route for regiochemical control. [13][14]
References
-
Antonella Capperucci, Alessandro Degl’Innocenti, (May 16 2020), Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans, MDPI. [Link]
-
Baciocchi, E., et al., (n.d.), Role of addition compounds in the halogenation of benzofurans and benzothiophens, Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Zhang, Z., et al., (August 06 2024), Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones, MDPI. [Link]
-
Nakamura, S., et al., (October 25 2022), Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy, RSC Publishing. [Link]
-
Gan, Z., et al., (n.d.), Convenient Chlorination of Some Special Aromatic Compounds Using N-Chlorosuccinimide, Thieme. [Link]
-
Capperucci, A., & Degl’Innocenti, A., (n.d.), Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans, MDPI. [Link]
-
Théveau, L., et al., (n.d.), Reactivity of benzofuran and benzothiophene in palladium-catalysed direct C2,C3-diarylations, ResearchGate. [Link]
-
Zhang, Z., et al., (August 06 2024), Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones, Semantic Scholar. [Link]
-
Gan, Z., et al., (January 01 2012), Convenient Chlorination of Some Special Aromatic Compounds Using N-Chlorosuccinimide, ResearchGate. [Link]
-
Ashraf, I., et al., (n.d.), Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review, RSC Publishing. [Link]
-
Sharma, S., et al., (May 05 2024), A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies, ACS Publications. [Link]
-
Ortiz, A., et al., (n.d.), C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite, RSC Publishing. [Link]
-
(n.d.), Benzofuran synthesis, Organic Chemistry Portal. [Link]
-
Liu, K., et al., (June 11 2019), One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones, MDPI. [Link]
-
Bakó, T., et al., (March 07 2014), Novel synthesis of 3-substituted 2,3-dihydrobenzofurans via ortho-quinone methide intermediates generated in situ, PubMed. [Link]
-
Al-Warhi, T., et al., (April 28 2022), Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity, MDPI. [Link]
-
Peña-López, M., et al., (January 14 2022), Transition Metal-Free Synthesis of Halobenzo[b]furans from O-Aryl Carbamates via o-Lithiation Reactions, MDPI. [Link]
-
Bibian, M., et al., (April 14 2021), Regioselective Synthesis of Benzofuranones and Benzofurans, ACS Publications. [Link]
-
Nakamura, S., et al., (October 25 2022), Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy, National Institutes of Health. [Link]
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(n.d.), N-Chlorosuccinimide (NCS), Organic Chemistry Portal. [Link]
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Pye, A. R., & Procter, D. J., (n.d.), Transition-Metal-Free Synthesis of C3-Arylated Benzofurans from Benzothiophenes and Phenols, The University of Manchester. [Link]
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Gazeau, Y., et al., (September 29 2020), Access to Corrole-Appended Persubstituted Benzofurans by a Multicomponent Reaction: The Dual Role of p-Chloranil, ACS Publications. [Link]
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(February 20 2015), A New Age for Chlorination, GalChimia. [Link]
-
Wang, T., et al., (July 28 2022), Selective Synthesis of C4-Functionalized Benzofurans by Rhodium- Catalyzed Vinylene Transfer: Computational Study on the Cyclopentadienyl Ligand, ACS Publications. [Link]
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(n.d.), Synthesis of 3‐chlorobenzofurans and oxindolyl‐naphtofurans using MSR., ResearchGate. [Link]
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Bibian, M., et al., (May 07 2021), Regioselective Synthesis of Benzofuranones and Benzofurans, PubMed. [Link]
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Novoa, H., et al., (May 29 2024), Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs, MDPI. [Link]
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Ashraf, I., et al., (December 13 2024), Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update, Semantic Scholar. [Link]
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Validation & Comparative
Structural Validation of 3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid: A Comparative NMR Guide
Strategic Context: Why This Profile Matters
In drug discovery, benzofuran-2-carboxylic acid derivatives are privileged scaffolds, frequently serving as intermediates for anti-arrhythmic agents (e.g., amiodarone analogs) and antimicrobial compounds. The specific derivative 3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid represents a critical synthetic checkpoint.
The introduction of the chlorine atom at the C3 position is often the yield-limiting step. Incomplete chlorination results in the persistence of the 3-H precursor (7-methyl-1-benzofuran-2-carboxylic acid) , a difficult-to-separate impurity that possesses similar polarity but vastly different biological reactivity.
This guide provides a definitive NMR-based framework to distinguish the target 3-chloro product from its non-chlorinated precursor and other common structural isomers.
Comparative Analysis: Target vs. Precursor
The primary analytical challenge is distinguishing the target molecule from its direct precursor. The table below outlines the diagnostic signal shifts that confirm the successful substitution of Hydrogen with Chlorine at position 3.
Table 1: Diagnostic Signal Comparison (1H NMR, DMSO-d6, 400 MHz)
| Feature | Target: 3-Chloro-7-methyl... | Alternative: 3-H Precursor | Diagnostic Significance |
| C3-Position | Silent (Substituted with Cl) | Singlet, | Primary Indicator. The disappearance of this singlet confirms chlorination. |
| C4-Proton | The C3-Cl exerts a steric/electronic deshielding effect on the peri-proton (H4). | ||
| -COOH | Broad Singlet, | Broad Singlet, | Confirms carboxylic acid integrity (often lost if decarboxylation occurs). |
| C7-Methyl | Singlet, | Singlet, | Confirms the 7-methyl regiochemistry is intact. |
| Aromatic System | AMX / ABC System (3H) | AMX / ABC System (3H) | Both retain the 4, 5, 6 proton pattern, but shifts vary slightly. |
Note on Solvent: DMSO-d6 is the required solvent. CDCl3 often leads to aggregation of carboxylic acids, causing the -COOH peak to broaden into the baseline or shift unpredictably.
Structural Assignment & Interpretation Logic[1]
The Molecule Numbering
To interpret the spectrum correctly, we must adhere to standard benzofuran numbering:
-
O is position 1.
-
C-Cl is position 3.[2]
-
Benzene Ring comprises positions 4, 5, 6, 7.
-
Substituents: Methyl at C7; Protons at C4, C5, C6.
Detailed Peak Assignment (Target Molecule)
1. The Acid Proton (-COOH):
-
Interpretation: This signal is extremely exchange-dependent. Traces of water in DMSO can shift this peak or cause it to broaden significantly. If missing, add a drop of D2O; the peak will disappear (exchange), confirming its identity as labile.
2. The Aromatic Region:
-
H4 (Doublet,
Hz): Located most downfield among ring protons due to the "peri-effect" from the C3-Chlorine lone pairs and the carbonyl anisotropy. -
H5 (Triplet / dd,
Hz): Coupled to both H4 and H6. Appears as a pseudo-triplet. -
H6 (Doublet,
Hz): Coupled only to H5. Typically the most upfield aromatic signal due to the electron-donating inductive effect (+I) of the adjacent C7-Methyl group.
3. The Methyl Group (-CH3):
-
Interpretation: A sharp singlet. Be careful not to confuse this with the residual DMSO solvent peak (
2.50 ppm). -
Validation: In DMSO-d6, the solvent is a quintet. The methyl group is a singlet. If they overlap, run the sample in Acetone-d6 (
2.05) or Methanol-d4 ( 3.31) to resolve.
Visualization: Decision Logic & Coupling
The following diagrams illustrate the logical workflow for validating the structure and the specific coupling network of the aromatic protons.
Diagram 1: Structural Verification Decision Tree
Caption: Logical workflow for distinguishing the target 3-Cl derivative from precursors and degradants.
Diagram 2: Aromatic Coupling Network (H4-H5-H6)
Caption: Spin-spin coupling interactions for the aromatic ring protons (Positions 4, 5, and 6).
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and avoid artifacts (like solvent overlap), follow this strict protocol.
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the solid product.
-
Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Why? CDCl3 is insufficient for solubilizing polar carboxylic acids and prevents H-bonding stabilization of the dimer, leading to poor resolution.
-
-
Homogenization: Sonicate for 30 seconds. Ensure the solution is clear; suspension particles will broaden lines.
Step 2: Acquisition Parameters (Standard 400 MHz)
-
Pulse Sequence: zg30 (Standard 30° pulse).
-
Relaxation Delay (D1): Set to 2.0 – 5.0 seconds .
-
Reasoning: The carboxylic acid proton and quaternary carbons have long T1 relaxation times. A short D1 will reduce the integration accuracy of the -COOH peak.
-
-
Scans (NS): 16 scans (sufficient for >5 mg sample).
-
Spectral Width: -2 to 16 ppm (to capture the acid peak).
Step 3: Processing & Integration
-
Referencing: Calibrate the residual DMSO quintet center to 2.50 ppm .
-
Phase Correction: Manually phase the broad -COOH peak first; automatic phasing often fails on broad signals.
-
Integration Validation: Set the Methyl singlet (2.45 ppm) to Integral = 3.00 .
-
Check: The aromatic region should integrate to 3.00.
-
Check: The acid peak should integrate to ~0.8 – 1.0 (exchange dependent).
-
References
-
PubChem. Benzofuran-2-carboxylic acid | C9H6O3.[1] National Library of Medicine. Available at: [Link]
-
NIST Chemistry WebBook. Benzofuran-2-carboxylic acid, Infrared and Mass Spectra. National Institute of Standards and Technology. Available at: [Link]
-
Kowalewska, M., et al. (2013).[3] Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. Available at: [Link]
-
Reich, H. J. Chemical Shifts of Common NMR Solvents. University of Wisconsin-Madison. Available at: [Link]
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A Comparative Guide to the UV-Vis Absorption Properties of 3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid and Related Benzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzofuran Chromophore and its Spectroscopic Signature
Benzofuran and its derivatives are a significant class of oxygen-containing heterocyclic compounds widely recognized for their presence in natural products and their broad range of pharmacological activities.[1][2] The benzofuran scaffold serves as a core structural motif in many pharmaceuticals, agrochemicals, and functional organic materials.[3][4] The conjugated π-system of the benzofuran ring system gives rise to characteristic electronic transitions that are readily probed by UV-Vis spectroscopy, making it a fundamental tool for their characterization.[5]
The UV-Vis absorption spectrum of the parent benzofuran typically exhibits two main absorption bands.[6] These bands arise from π→π* transitions within the aromatic and heterocyclic rings. The position and intensity of these absorption maxima are highly sensitive to the nature and position of substituents on the benzofuran core. Electron-donating and electron-withdrawing groups, as well as auxochromes and chromophores, can induce bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima (λmax), providing valuable insights into the electronic structure of the molecule. For instance, the introduction of a bromine substituent, an electron-withdrawing group, can alter the electronic structure and enhance light permeability over a wider spectral range.[5]
This guide will specifically focus on 3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid and compare its expected UV-Vis absorption properties with other substituted benzofuran-2-carboxylic acids and related benzofuran derivatives. Understanding these structure-spectra correlations is crucial for predicting the photophysical properties of novel derivatives and for developing robust analytical methods.
Experimental Protocol: Acquiring High-Quality UV-Vis Absorption Spectra
The following protocol outlines a standardized procedure for the determination of UV-Vis absorption spectra of benzofuran derivatives, ensuring data accuracy and reproducibility.
Materials and Instrumentation
-
Analyte: this compound and other benzofuran derivatives of interest.
-
Solvent: Spectroscopic grade solvent (e.g., tetrahydrofuran (THF), chloroform, dichloromethane, or ethanol). The choice of solvent is critical as it can influence the fine structure of the absorption spectrum. The solvent should be transparent in the wavelength range of interest.
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
Step-by-Step Procedure
-
Solution Preparation:
-
Accurately weigh a small amount of the benzofuran derivative.
-
Dissolve the compound in the chosen spectroscopic grade solvent to prepare a stock solution of known concentration (e.g., 1 mM).
-
From the stock solution, prepare a series of dilutions to a final concentration suitable for UV-Vis analysis (typically in the micromolar range, e.g., 10⁻⁵ M).[7] The optimal concentration should yield an absorbance value between 0.2 and 0.8 at the λmax to ensure adherence to the Beer-Lambert Law.
-
-
Instrument Setup and Calibration:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Perform a baseline correction using the chosen solvent in both the sample and reference cuvettes.
-
-
Spectral Acquisition:
-
Rinse the sample cuvette with a small amount of the analyte solution before filling it.
-
Place the cuvette in the sample holder of the spectrophotometer.
-
Scan the sample over a defined wavelength range (e.g., 200-400 nm for benzofuran derivatives).
-
Record the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorption (λmax).
-
If the molar concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length in cm.
-
Experimental Workflow Diagram
Caption: Workflow for UV-Vis spectral acquisition.
Comparative Analysis of UV-Vis Absorption Properties
The chlorine atom at the 3-position, being an electron-withdrawing group, is expected to cause a slight bathochromic shift. The methyl group at the 7-position, an electron-donating group, is also likely to contribute to a red shift of the absorption maxima.
For a comparative perspective, the table below summarizes the reported UV-Vis absorption data for several benzofuran derivatives.
| Compound | Substituents | Solvent | λmax (nm) | Reference |
| 2,3-Benzofuran | Unsubstituted | THF | ~284, with a shoulder | [6] |
| Benzofuran-2-carboxylic acid | 2-COOH | — | ~300-320 (broad) | [8] |
| 3-Methyl-1-benzofuran-2-carboxylic acid | 3-CH₃, 2-COOH | — | — | [9] |
| Substituted Benzofurans | H, Cl, OCH₃, NH₂, NO₂ | — | Red shift in the series | [7] |
| Benzofuran mono-crown derivatives | Varies | THF | 284-290, shoulder 325-350 | [6] |
| Functionalized Benzofuran Derivatives | Long alkyl groups | Dichloromethane | — | [3] |
Data for 3-Methyl-1-benzofuran-2-carboxylic acid is listed to show its existence, though its λmax is not provided in the cited source.
The data indicates that the core benzofuran structure absorbs in the range of 280-300 nm.[6] The presence of a carboxylic acid group at the 2-position generally leads to a bathochromic shift. Further substitution on the benzofuran ring system will continue to modulate the absorption maxima.
Discussion: Structure-Spectra Correlations
The electronic transitions in benzofuran derivatives are primarily of the π→π* type. The position and intensity of these transitions are influenced by the electronic effects of the substituents.
-
Effect of the Carboxylic Acid Group: The carboxylic acid group at the 2-position extends the conjugation of the benzofuran ring system, which typically results in a bathochromic shift of the long-wavelength absorption band. Without additional conjugation, carboxylic acids themselves absorb around 210 nm, which is generally not the primary focus for these larger chromophoric systems.[10]
-
Effect of the Chloro Group: The chlorine atom at the 3-position is an electron-withdrawing group through induction but can also act as a weak electron-donating group through resonance. Its overall effect on the UV-Vis spectrum will depend on the interplay of these two opposing effects. Generally, halogens tend to cause a small bathochromic shift.
-
Effect of the Methyl Group: The methyl group at the 7-position is an electron-donating group through hyperconjugation. This electron-donating character is expected to increase the energy of the highest occupied molecular orbital (HOMO), leading to a smaller HOMO-LUMO gap and a bathochromic shift in the absorption spectrum.
Logical Relationship Diagram
Caption: Structure-Property relationship in benzofurans.
Conclusion
The UV-Vis absorption properties of this compound are dictated by the electronic transitions within its extended π-conjugated system. Based on the analysis of related benzofuran derivatives, it is anticipated to exhibit characteristic absorption bands in the UV region, likely red-shifted compared to the parent benzofuran due to the presence of the chloro, methyl, and carboxylic acid substituents. A detailed experimental investigation following the provided protocol is necessary to determine the precise λmax and molar absorptivity of this compound. This guide provides a foundational understanding and a comparative framework to aid researchers in their studies of this and other novel benzofuran derivatives.
References
-
Tero, T.-R., Salorinne, K., Lehtivuori, H., & Nissinen, M. (2014). The Structural Diversity of Benzofuran Resorcinarene Leads to Enhanced Fluorescence. ResearchGate. [Link]
-
(2023). Synthesis, Photophysics and Optical Limiting Properties of Functionalized Benzofuran Derivatives. ResearchGate. [Link]
-
Ghedini, M., Pucci, D., Crispini, A., & Barberio, G. (2018). Solid-State Emission Enhancement via Molecular Engineering of Benzofuran Derivatives. ACS Omega. [Link]
-
(2025). Optoelectronic Potential of Benzofuran–Oxime Compounds: Insights from UV–Vis, Optical Dispersion, and Band Gap Analysis. DergiPark. [Link]
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Tero, T.-R., Salorinne, K., Lehtivuori, H., & Nissinen, M. (n.d.). The Structural Diversity of Benzofuran Resorcinarene Leads to Enhanced Fluorescence. SciSpace. [Link]
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(2021). This journal is © The Royal Society of Chemistry 2021. The Royal Society of Chemistry. [Link]
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Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Hindawi. [Link]
-
Kurt, A., & Koca, M. (2025). Synthesis and Optical Characterization of a Novel Benzofuran-Based Molecule: 3-Amino-2-Pinacolone Benzofuran. ResearchGate. [Link]
-
(n.d.). 2.2. UV-vis absorption spectra of 3, 5, 7, and 8' in CH 2 Cl 2 ( max in nm).. ResearchGate. [Link]
-
NIST. (n.d.). Benzofuran-2-carboxylic acid. NIST WebBook. [Link]
-
Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. [Link]
-
(2023). Structurally divergent enantioselective synthesis of benzofuran fused azocine derivatives and spiro-cyclopentanone benzofurans enabled by sequential catalysis. RSC Publishing. [Link]
-
(2025). Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. PMC. [Link]
-
(2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link]
-
Suh, J., Yi, K. Y., Lee, Y.-S., Kim, E., Yum, E. K., & Yoo, S.-e. (2010). Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. PubMed. [Link]
-
(2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Semantic Scholar. [Link]
-
(2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
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(2001). Synthesis and photophysical properties of new fluorinated benzo[c]xanthene dyes as intracellular pH indicators. PubMed. [Link]
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PubChem. (n.d.). 3-Methyl-1-benzofuran-2-carboxylic acid. PubChem. [Link]
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(2022). Thioflavin T Inspirations: On the Photophysical and Aggregation Properties of Fluorescent Difluoroborates Based on the Benzothiazole Core. PMC. [Link]
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(2023). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
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(2020). Substituted 2-Phenacylbenzoxazole Difluoroboranes: Synthesis, Structure and Properties. PMC. [Link]
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(2022). Photophysical characteristics of 2-(hydroxyphenyl)benzoxazoles and their fluorosulfate derivatives.. ResearchGate. [Link]
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(2011). Photophysical, electrochemical and crystallographic investigations of the fluorophore 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene. PubMed. [Link]
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Comparison of synthetic routes for 3-substituted benzofuran-2-carboxylic acids
An In-Depth Guide to the Synthesis of 3-Substituted Benzofuran-2-Carboxylic Acids: A Comparative Analysis for the Modern Chemist
Introduction: The Significance of the Benzofuran Scaffold
Benzofuran derivatives are a cornerstone in medicinal chemistry and materials science, forming the core structure of numerous natural products and pharmaceuticals.[1][2] Specifically, 3-substituted benzofuran-2-carboxylic acids are privileged scaffolds, appearing in compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][3] They also serve as crucial intermediates for more complex molecular architectures, such as adenosine A2A receptor antagonists and potential treatments for psychiatric disorders.[3]
Given their importance, the efficient and versatile synthesis of these compounds is a critical objective for researchers in drug discovery and organic synthesis. This guide provides a comparative analysis of three prominent synthetic routes, offering insights into their mechanisms, practical applications, and relative merits to aid chemists in selecting the optimal strategy for their specific research goals.
Route 1: The Perkin Rearrangement (Coumarin-Benzofuran Ring Contraction)
First reported by William Henry Perkin in 1870, this classical rearrangement provides a direct route to benzofuran-2-carboxylic acids from readily available 3-halocoumarins.[4][5] The reaction involves a base-mediated ring contraction, transforming the six-membered coumarin lactone into the five-membered benzofuran ring.
Mechanistic Insight
The reaction is initiated by a hydroxide-mediated hydrolysis of the coumarin lactone, opening the ring to form a sodium (Z)-2'-hydroxy-α-halocinnamate intermediate. This is followed by an intramolecular nucleophilic substitution, where the phenoxide attacks the vinylic halide, displacing the halide and forming the new C-O bond of the furan ring. Subsequent acidification yields the final benzofuran-2-carboxylic acid.
Caption: Workflow for the Perkin Rearrangement.
Advantages & Limitations
-
Advantages: This method is often high-yielding and utilizes relatively simple and inexpensive reagents. The starting 3-halocoumarins can be readily prepared from corresponding salicylaldehydes. Recent advancements using microwave irradiation have drastically reduced reaction times from hours to minutes, making it a highly efficient procedure.[4]
-
Limitations: The primary limitation is the reliance on pre-functionalized coumarins. The substitution pattern on the final benzofuran is dictated by the substitution on the starting coumarin, which may require additional synthetic steps to prepare.
Representative Experimental Protocol: Microwave-Assisted Perkin Rearrangement[4]
-
Preparation: To a 10 mL microwave reaction vessel, add the 3-bromocoumarin (1.0 mmol), sodium hydroxide (2.5 mmol), and ethanol (5 mL).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 300W for 5 minutes, maintaining a temperature of approximately 79°C.
-
Work-up: After cooling, transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure.
-
Purification: Dissolve the residue in water (10 mL) and acidify with 2M HCl until a precipitate forms. Collect the solid product by vacuum filtration, wash with cold water, and dry to afford the pure benzofuran-2-carboxylic acid.
Route 2: O-Alkylation of Salicylaldehydes and Intramolecular Cyclization
This is one of the most versatile and widely employed strategies for constructing the benzofuran-2-carboxylic acid skeleton.[3] The two-step process begins with the O-alkylation of a substituted salicylaldehyde with an α-haloacetate ester, followed by a base-catalyzed intramolecular cyclization.
Mechanistic Insight
The first step is a standard Williamson ether synthesis, where the phenolic hydroxyl group of the salicylaldehyde is alkylated. The resulting intermediate, an ethyl 2-formylphenoxyacetate, contains both an aldehyde and an active methylene group. In the presence of a base (e.g., sodium ethoxide, DBU, or potassium carbonate), the active methylene group is deprotonated, forming a carbanion. This carbanion then undergoes an intramolecular aldol-type condensation with the adjacent aldehyde group. The subsequent dehydration of the resulting alcohol directly furnishes the benzofuran ring.
Caption: General workflow for the O-Alkylation/Cyclization route.
Advantages & Limitations
-
Advantages: This route offers high modularity. A wide variety of commercially available salicylaldehydes can be used, allowing for diverse substitution patterns on the benzene ring of the final product. The reaction conditions are generally mild, and the process is often scalable.[6]
-
Limitations: The method is primarily used for synthesizing benzofurans with a hydrogen at the C3 position. Introducing a substituent at the C3 position via this classical route is not straightforward and requires modified starting materials, such as using α-substituted-α-haloacetates, which can be less accessible.
Representative Experimental Protocol: One-Pot Synthesis of Ethyl 5-Bromobenzofuran-2-carboxylate[3]
-
Reaction Setup: In a round-bottom flask, dissolve 5-bromo-2-hydroxybenzaldehyde (1.0 mmol) in DMF (10 mL).
-
Alkylation & Cyclization: Add anhydrous potassium carbonate (1.5 mmol) followed by ethyl chloroacetate (1.1 mmol). Heat the mixture to 92-94°C and stir for 4 hours. The reaction proceeds as a one-pot alkylation followed by in-situ cyclization.
-
Work-up: After completion (monitored by TLC), cool the reaction to room temperature and pour it into ice-water (50 mL).
-
Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the ethyl ester.
-
Hydrolysis: The resulting ester can be hydrolyzed to the carboxylic acid using standard saponification conditions (e.g., KOH in ethanol, followed by acidification).[6]
Route 3: Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization
Representing a modern organometallic approach, this strategy provides powerful and convergent access to 2,3-disubstituted benzofurans.[7] The core transformation involves a Sonogashira coupling between an o-halophenol and a terminal alkyne, followed by an intramolecular cyclization to construct the benzofuran ring.
Mechanistic Insight
The synthesis begins with a palladium- and copper-cocatalyzed Sonogashira cross-coupling reaction. The o-halophenol (typically an iodide) undergoes oxidative addition to the Pd(0) catalyst, followed by transmetalation with the copper(I) acetylide (formed from the terminal alkyne and CuI) and reductive elimination to yield a 2-alkynylphenol intermediate. This intermediate then undergoes an intramolecular cyclization (annulations). This cyclization can be promoted by the same catalyst system or by subsequent addition of an electrophile or a different catalyst, leading to the formation of the benzofuran C-O and C-C bonds. The substituent at the C3 position is derived directly from the alkyne coupling partner, offering excellent control over substitution.
Caption: Key steps in the Sonogashira Coupling/Cyclization pathway.
Advantages & Limitations
-
Advantages: This method is highly convergent and flexible, allowing for the introduction of a wide variety of substituents at the C3 position by simply changing the terminal alkyne.[8] It often proceeds under mild conditions and demonstrates good functional group tolerance. One-pot procedures combining the coupling and cyclization are common, enhancing synthetic efficiency.[8][9]
-
Limitations: The primary drawbacks are the cost and potential toxicity of the palladium catalyst. The synthesis of specifically substituted terminal alkynes may be required, adding to the overall step count. Careful optimization of ligands, bases, and solvents is often necessary to achieve high yields and prevent side reactions.
Representative Experimental Protocol: Sonogashira Coupling/Cyclization[8]
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the o-iodophenol (1.0 mmol), the terminal alkyne ester (e.g., ethyl propiolate, 1.2 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).
-
Solvent and Base: Add degassed triethylamine (5 mL) as both the solvent and base.
-
Reaction: Stir the mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The residue, which contains the cyclized benzofuran ester, is then purified by silica gel column chromatography. The ester is subsequently hydrolyzed to the carboxylic acid.
Comparative Summary and Strategic Selection
Choosing the most suitable synthetic route depends heavily on the target molecule's substitution pattern, the availability of starting materials, and the desired scale of the reaction.
| Feature | Perkin Rearrangement | O-Alkylation & Cyclization | Sonogashira Coupling & Cyclization |
| Starting Materials | 3-Halocoumarins | Substituted Salicylaldehydes, α-Haloacetate Esters | o-Halophenols, Terminal Alkynes |
| C3-Substituent | Typically H (derived from coumarin) | Typically H (difficult to substitute) | Highly Variable (derived from alkyne) |
| Key Reagents | Strong Base (e.g., NaOH) | Base (e.g., K₂CO₃, NaOEt) | Pd(0) Catalyst, Cu(I) Co-catalyst, Base (e.g., Et₃N) |
| Typical Yields | Good to Excellent[4] | Good to Excellent[3] | Moderate to Excellent[8] |
| Advantages | High efficiency (esp. with microwave), simple reagents, classical method. | High modularity from salicylaldehydes, scalable, widely used. | High convergence, excellent control over C3-substituent, good functional group tolerance. |
| Disadvantages | Limited by availability of substituted coumarins. | Limited to C3-unsubstituted products in its classical form. | Catalyst cost and toxicity, requires synthesis of specific alkynes. |
Expert Recommendation:
-
For C3-unsubstituted benzofuran-2-carboxylic acids: The O-Alkylation and Cyclization route is generally the most straightforward and cost-effective method, leveraging the vast commercial availability of substituted salicylaldehydes.
-
For rapid synthesis from coumarin precursors: The Perkin Rearrangement is an excellent choice, particularly with microwave assistance, providing a fast and high-yielding transformation.
-
For complex or diverse C3-substituted targets: The Sonogashira Coupling and Cyclization strategy is unparalleled in its flexibility and convergence, making it the premier choice for medicinal chemistry programs where rapid analogue synthesis is required.
By understanding the mechanistic nuances and practical considerations of these key synthetic routes, researchers can make informed decisions to efficiently access the valuable class of 3-substituted benzofuran-2-carboxylic acids for their scientific endeavors.
References
-
Marriott, K. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. [Link]
-
Vitale, P., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2327. [Link]
-
More, K. R. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
-
Vitale, P., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2327. [Link]
-
Shaik, J., et al. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B, 60B(5), 767-774. [Link]
-
Kwiecień, H., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ISRN Organic Chemistry, 2013, 291828. [Link]
-
Toplak, M. R., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 25(2), 355. [Link]
-
Lee, J., et al. (2010). Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6362-6365. [Link]
-
Li, J., et al. (2018). One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization. RSC Advances, 8(49), 27953-27961. [Link]
-
Toplak, M. R., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 25(2), 355. [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]
-
ResearchGate. (n.d.). Sonogashira coupling for the synthesis of benzofuran 3a. [Link]
-
Heravi, M. M., & Zadsirjan, V. (2020). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 5(21), 11847–11878. [Link]
-
Perkin rearrangement. (2024, September 12). In Wikipedia. [Link]
-
Heravi, M. M., & Zadsirjan, V. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(45), 28057-28096. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. mdpi.com [mdpi.com]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 6. op.niscpr.res.in [op.niscpr.res.in]
- 7. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 9. Benzofuran synthesis [organic-chemistry.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
